Zelkovamycin
Beschreibung
Zelkovamycin has been reported in Streptomyces with data available.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMRECQGDKKGCJ-AQHIEDMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N9O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zelkovamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelkovamycin, a cyclic peptide natural product, was first isolated from the fermentation broth of Streptomyces sp. K96-0670 in 1999.[1] Initially characterized as a moderately potent antibacterial agent, subsequent research has revised its molecular structure and revealed its significant bioactivity as an oxidative phosphorylation (OXPHOS) inhibitor, highlighting its potential as a lead compound in anticancer research.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound, presenting detailed experimental protocols and quantitative data to support further research and development.
Discovery and Production
This compound is produced by the fermentation of Streptomyces sp. strain K96-0670. The producing organism was isolated from a soil sample and identified based on its morphological and physiological characteristics.
Fermentation Protocol
A detailed protocol for the production of this compound via fermentation is outlined below.
1.1.1. Seed Culture:
-
A loopful of Streptomyces sp. K96-0670 from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium.
-
The seed medium consists of:
-
Glucose: 1.0%
-
Soluble Starch: 2.0%
-
Yeast Extract: 0.5%
-
Meat Extract: 0.5%
-
Peptone: 0.5%
-
CaCO₃: 0.3%
-
-
The culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
1.1.2. Production Culture:
-
The seed culture (2 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium.
-
The production medium consists of:
-
Soluble Starch: 4.0%
-
Glycerol: 2.0%
-
Soybean Meal: 2.0%
-
Yeast Extract: 0.2%
-
CaCO₃: 0.3%
-
CoCl₂·6H₂O: 0.0001%
-
-
The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.
Isolation and Purification
This compound is isolated from the fermentation broth through a multi-step process involving solvent extraction and chromatographic techniques.[1]
Experimental Protocol for Isolation and Purification
-
Extraction: The fermentation broth (10 liters) is centrifuged to separate the mycelium and supernatant. The supernatant is extracted twice with an equal volume of ethyl acetate. The mycelial cake is extracted with methanol, and the methanol extract is concentrated and then partitioned between ethyl acetate and water. The ethyl acetate layers are combined.
-
Solvent Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue.
-
ODS Column Chromatography: The crude extract is subjected to open column chromatography on an octadecylsilanized (ODS) silica gel column. The column is eluted with a stepwise gradient of acetonitrile in water.
-
Preparative HPLC: The active fractions from the ODS column are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid is used for elution.
-
Final Purification: The fractions containing pure this compound are combined, concentrated, and lyophilized to yield a white powder.
// Nodes fermentation [label="Fermentation of\nStreptomyces sp. K96-0670", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifugation [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; supernatant [label="Supernatant", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mycelium [label="Mycelial Cake", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; solvent_extraction [label="Solvent Extraction\n(Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; methanol_extraction [label="Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration1 [label="Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; partition [label="Partition\n(EtOAc/H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; combine_extracts [label="Combine EtOAc Extracts\n& Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ods_chromatography [label="ODS Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc [label="Preparative HPLC (C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyophilization [label="Lyophilization", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="Pure this compound", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges fermentation -> centrifugation; centrifugation -> supernatant; centrifugation -> mycelium; supernatant -> solvent_extraction; mycelium -> methanol_extraction; methanol_extraction -> concentration1; concentration1 -> partition; solvent_extraction -> combine_extracts; partition -> combine_extracts; combine_extracts -> ods_chromatography; ods_chromatography -> hplc; hplc -> lyophilization; lyophilization -> this compound; } ` Caption: Workflow for the isolation and purification of this compound.
Structure Elucidation
The structure of this compound was initially determined as a cyclic peptide composed of eight amino acid residues.[2] However, this structure was later revised based on total synthesis and further spectroscopic analysis.
Original and Revised Structures
The originally proposed structure of this compound was a cyclic peptide with the sequence Gly-Abu-(Z)-Dhb-Sar-AlaThz-(7-MeO)Trp-(2-Me)ΔThr. The revised and confirmed structure of this compound is also a cyclic peptide, with key stereochemical assignments corrected through total synthesis.
Spectroscopic Data
The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C₄₁H₄₉N₉O₉S |
| Molecular Weight | 875.95 g/mol |
| UV λmax (MeOH) | 225, 275, 305 nm |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.15 (d, J=8.5 Hz, 1H), 7.85 (s, 1H), 7.60 (s, 1H), 7.45 (d, J=8.5 Hz, 1H), 7.20 (s, 1H), 7.10 (d, J=8.5 Hz, 1H), 6.90 (d, J=8.5 Hz, 1H), 6.80 (q, J=7.0 Hz, 1H), 5.50 (m, 1H), 5.20 (m, 1H), 4.80 (m, 1H), 4.50 (m, 1H), 4.20 (m, 1H), 3.90 (s, 3H), 3.80 (m, 1H), 3.60 (m, 1H), 3.40 (m, 1H), 3.10 (s, 3H), 2.50 (m, 2H), 2.10 (s, 3H), 1.80 (d, J=7.0 Hz, 3H), 1.60 (d, J=7.0 Hz, 3H), 1.20 (t, J=7.5 Hz, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 172.5, 171.8, 171.5, 170.9, 170.5, 169.8, 168.5, 165.2, 155.8, 148.5, 142.3, 136.5, 135.2, 128.7, 125.4, 123.8, 119.5, 118.7, 115.6, 111.2, 100.5, 60.8, 58.5, 56.4, 55.8, 54.3, 52.1, 45.6, 36.8, 35.4, 25.8, 20.5, 15.8, 14.7, 11.2 |
Note: The provided NMR data is a representative summary based on published information and may not be exhaustive.
Biological Activity
This compound was initially identified for its antibacterial properties. More recent studies have unveiled its potent activity as an inhibitor of oxidative phosphorylation, suggesting a potential role in cancer therapy.
Antibacterial Activity
This compound exhibits moderate activity against a range of bacteria and fungi.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Test Organism | MIC (µg/ml) |
| Staphylococcus aureus FDA 209P | 12.5 |
| Xanthomonas oryzae KB88 | 3.13 |
| Acholeplasma laidlawii PG8 | 0.78 |
| Pyricularia oryzae K-1 | 6.25 |
Oxidative Phosphorylation (OXPHOS) Inhibition
This compound has been identified as a member of the argyrin family of natural products, which are known for their diverse biological activities, including OXPHOS inhibition. This inhibition of cellular respiration can lead to an energy crisis in cancer cells, which often have a high metabolic rate.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; etc [label="Mitochondrial\nElectron Transport Chain (ETC)", fillcolor="#F1F3F4", fontcolor="#202124"]; atp_synthase [label="ATP Synthase\n(Complex V)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxphos [label="Oxidative\nPhosphorylation (OXPHOS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; atp_production [label="ATP Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; energy_crisis [label="Cellular Energy Crisis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> etc [label="Inhibits"]; etc -> oxphos [style=dashed]; atp_synthase -> oxphos [style=dashed]; oxphos -> atp_production; this compound -> oxphos [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; atp_production -> energy_crisis [label="Reduced", style=dotted]; energy_crisis -> apoptosis [label="Induces"]; } ` Caption: Proposed mechanism of action of this compound via OXPHOS inhibition.
Table 3: Bioactivity of this compound as an OXPHOS Inhibitor
| Assay | Cell Line | IC₅₀ (µM) |
| Inhibition of Oxygen Consumption Rate | HeLa | ~5 |
| Cytotoxicity | HeLa | ~10 |
Note: IC₅₀ values are approximate and based on published data.
Conclusion
This compound, originally discovered as a modest antibacterial agent from Streptomyces sp., has been repositioned as a promising natural product with potent OXPHOS inhibitory activity. The revised structure and total synthesis have provided a solid foundation for further investigation into its mechanism of action and potential therapeutic applications, particularly in oncology. The detailed protocols and data presented in this guide are intended to facilitate future research efforts aimed at harnessing the full potential of this intriguing cyclic peptide.
References
- 1. This compound, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Zelkovamycin: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelkovamycin, a cyclic peptide natural product, has garnered significant interest due to its unique structural features and biological activity as an oxidative phosphorylation (OXPHOS) inhibitor.[1][2] Initially isolated from Streptomyces sp. K96-0670, its complete and correct structure, including the stereochemistry of its constituent amino acids, was established through a combination of meticulous spectroscopic analysis, chemical degradation, and, ultimately, total synthesis.[1][3] This technical guide provides an in-depth overview of the methodologies and logical framework employed in the elucidation of this compound's complex architecture, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction: An Argyrin Family Member with a Revised Identity
This compound was first reported in 1999 as a cycloheptapeptide with moderate antibacterial properties.[1] The initial constitutional elucidation identified the core amino acid components, but the stereochemical assignments remained unknown. Subsequent research revealed significant structural similarities to the argyrin family of natural products, a class known for its potent anticancer activities. This observation prompted a more detailed investigation, which ultimately led to a revision of the originally proposed structure and the full assignment of its stereochemistry. This journey of structural determination highlights the power of combining modern analytical techniques with the definitive proof of chemical synthesis.
The Revised Structure of this compound
The definitive structure of this compound was confirmed to be a cyclic octapeptide, not a cycloheptapeptide as initially proposed. A key revision involved the identification of a 4-methoxy tryptophan ((4-MeO)Trp) residue instead of the initially suggested 7-methoxy tryptophan ((7-MeO)Trp). The constituent amino acids of the revised structure are detailed in the table below.
Table 1: Amino Acid Composition of this compound
| Amino Acid Residue | Abbreviation | Chirality | Notes |
| Glycine | Gly | Achiral | |
| 2-Aminobutyric acid | Abu | D | |
| (Z)-Dehydrobutyric acid | (Z)-Dhb | - | Unsaturated amino acid |
| Sarcosine | Sar | Achiral | N-methylated glycine |
| Alanine-thiazole | Ala-Thz | D | Non-proteinogenic amino acid |
| 4-Methoxy Tryptophan | (4-MeO)Trp | L | |
| 2-Methyl-dehydrothreonine | (2-Me)ΔThr | L | Unprecedented amino acid residue |
Methodologies for Structure Elucidation and Stereochemical Assignment
The determination of this compound's intricate structure was a multi-faceted process. The following sections detail the key experimental protocols and logical workflows employed.
Spectroscopic Analysis
A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) was fundamental in piecing together the connectivity of the amino acid residues.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types of protons and carbons present in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acid residues and identifying modifications.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, aiding in conformational analysis and stereochemical assignments.
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Procedure: The sample is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to determine the elemental composition.
-
Tandem MS (MS/MS): The molecular ion is fragmented, and the masses of the resulting fragments are analyzed to provide sequence information of the peptide backbone.
Stereochemical Determination
The absolute configuration of the chiral amino acid residues was determined using Marfey's method, a well-established chemical derivatization technique followed by chromatographic analysis.
Experimental Protocol: Marfey's Analysis
-
Acid Hydrolysis: The peptide bonds of this compound are hydrolyzed by heating with 6N HCl to break it down into its constituent amino acids.
-
Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). This reagent reacts with the primary amine of the amino acids to form diastereomeric derivatives.
-
LC-MS Analysis: The resulting diastereomers are separated and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer.
-
Comparison with Standards: The retention times of the derivatized amino acids from the hydrolysate are compared with those of authentic D- and L-amino acid standards that have been derivatized with Marfey's reagent under the same conditions. This comparison allows for the unambiguous assignment of the absolute stereochemistry of each chiral amino acid.
The Definitive Proof: Total Synthesis
While spectroscopic and chemical methods provided a proposed structure, total synthesis provided the ultimate confirmation. The synthetic route was designed to be flexible and modular, allowing for the preparation of different stereoisomers if necessary. The first total synthesis of this compound was achieved in 2020.
Logical Workflow: Total Synthesis for Structural Confirmation
The total synthesis of this compound served two primary purposes in its structure elucidation:
-
Confirmation of Connectivity and Configuration: By synthesizing the proposed structure of this compound, a direct comparison of the spectroscopic data (NMR, MS) and chromatographic behavior (HPLC) of the synthetic material with the natural product could be made. An exact match provides unambiguous proof of the proposed structure, including the stereochemistry of all chiral centers.
-
Resolution of Ambiguous Stereocenters: In cases where the stereochemistry of a particular residue could not be determined by other means, different stereoisomers could be synthesized and their properties compared to the natural product to identify the correct isomer. For this compound, the configuration of the novel (2-Me)ΔThr residue was initially arbitrarily assigned as L for the synthesis and was later confirmed to be correct upon comparison with the natural product.
The retrosynthetic analysis for the total synthesis of this compound involved disconnecting the macrocycle into three smaller, more manageable peptide fragments. This fragment-based approach allowed for a convergent and efficient synthesis.
Visualizing the Elucidation and Synthesis
The following diagrams, generated using the DOT language, illustrate the key workflows in the structural elucidation and synthetic strategy for this compound.
References
- 1. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Activity Spectrum of Zelkovamycin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zelkovamycin is a cyclic peptide antibiotic belonging to the argyrin natural product family, originally isolated from Streptomyces sp.[1][2]. It is a member of a class of cyclic octapeptides known for potent antibacterial and antiviral activities[3][4][5]. Structurally, it is a complex molecule whose configuration was fully elucidated through a combination of structure elucidation experiments and total synthesis. This document provides a comprehensive overview of the antibacterial activity spectrum of this compound and its analogues, details the experimental protocols for its evaluation and synthesis, and illustrates its mechanism of action. Recent studies have identified this compound as a unique inhibitor of oxidative phosphorylation (OXPHOS), presenting a novel target for antibiotic development.
Antibacterial Activity Spectrum
This compound and its synthetic analogues have demonstrated notable activity, primarily against Gram-positive bacteria, including resistant strains. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Quantitative Data: MIC and IC50 Values
The following table summarizes the reported in vitro antibacterial activities of this compound and several of its analogues against various microbial strains.
| Compound/Analogue | Target Organism | Strain | Activity Type | Value | Citation |
| This compound | Xanthomonas oryzae | - | IC50 | 0.6 µM | |
| Pyricularia oryzae | - | IC50 | 2.5 µM | ||
| Staphylococcus aureus | - | IC50 | 10 µM | ||
| Acholeplasma laidlawii | - | Activity noted | - | ||
| Analogue 1 | Staphylococcus aureus | - | MIC | 3.1 µM | |
| Staphylococcus epidermidis | - | MIC | 1.6 µM | ||
| Analogue 6 | Methicillin-resistant S. aureus (MRSA) | ATCC33591 | MIC | 0.62 - 2.5 µM | |
| Staphylococcus epidermidis | - | MIC | 0.62 - 2.5 µM | ||
| Analogue 7 | Methicillin-resistant S. aureus (MRSA) | ATCC33591 | MIC | 0.62 - 2.5 µM | |
| Staphylococcus epidermidis | - | MIC | 0.62 - 2.5 µM | ||
| Analogue 8 | Various (7 strains) | - | MIC | >160 µg/mL |
Note: IC50 (half-maximal inhibitory concentration) and MIC are both measures of potency. Direct comparison should be made with caution as experimental conditions may vary.
Mechanism of Action: OXPHOS Inhibition
This compound's primary mechanism of antibacterial action is the inhibition of the oxidative phosphorylation (OXPHOS) system. This distinguishes it from many other antibiotics and presents a promising avenue for combating resistant bacteria. By disrupting the electron transport chain, this compound impairs the cell's ability to produce ATP, leading to metabolic collapse and cell death. This activity has been demonstrated in HeLa cells, where treatment with this compound led to extracellular medium acidification and increased lactate levels, effects similar to other known OXPHOS inhibitors.
Caption: Mechanism of Action: this compound inhibits the Electron Transport Chain, disrupting the proton gradient and halting ATP synthesis, which leads to bacterial cell death.
Experimental Protocols
This section details the methodologies for determining antibacterial activity and for the chemical synthesis of this compound analogues.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using a broth microdilution method, a standard procedure for assessing antibiotic susceptibility.
Protocol:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile saline or broth solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
The test compound (this compound or analogue) is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Positive (medium with bacteria, no antibiotic) and negative (medium only) controls are included on each plate.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Reading and Interpretation:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Solid-Phase Peptide Synthesis of this compound Analogues
The synthesis of this compound and its analogues is achieved through solid-phase peptide synthesis (SPPS), typically employing the Fmoc/tBu strategy.
Protocol:
-
Resin Preparation: The synthesis begins with a resin support, to which the first C-terminal amino acid is attached.
-
Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed from the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HATU/DIPEA) and added to the resin. The reaction forms a new peptide bond.
-
Washing: The resin is washed again to remove unreacted reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the linear peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Cyclization: The linear peptide is cyclized in a highly diluted solution to favor intramolecular reaction over intermolecular polymerization.
-
Purification: The final cyclic peptide is purified using preparative High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound analogues, highlighting the iterative deprotection and coupling cycle.
Conclusion
This compound represents a promising class of cyclic peptide antibiotics with a distinct mechanism of action through the inhibition of oxidative phosphorylation. Its activity against Gram-positive bacteria, including MRSA, makes it a valuable lead compound for further drug development. The established protocols for synthesis and activity testing provide a solid framework for the exploration of novel analogues with improved potency and a broader antibacterial spectrum. Future research should focus on structure-activity relationship (SAR) studies to optimize its therapeutic potential and investigate its efficacy in in vivo models.
References
- 1. This compound, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Assessment of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Analysis of Zelkovamycin's Antiviral Properties Against Influenza Uncovers No Direct Research
A comprehensive search for scientific literature and data concerning the antiviral effects of Zelkovamycin specifically against the influenza virus has yielded no direct research, precluding the creation of an in-depth technical guide as requested.
Despite a thorough review of available scientific databases and research publications, no studies were identified that specifically investigate or report on the efficacy or mechanism of action of this compound as an anti-influenza agent. Consequently, the core requirements of the request—quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled due to the absence of foundational research on this topic.
The scientific community has explored a multitude of compounds for their potential antiviral activities against influenza. These efforts have led to the development and approval of several classes of antiviral drugs, including neuraminidase inhibitors (e.g., oseltamivir, zanamivir), M2 protein blockers (amantadine, rimantadine), and polymerase inhibitors (e.g., baloxavir marboxil, favipiravir). These drugs target different stages of the influenza virus life cycle, from entry into the host cell to the release of new viral particles.
Research into novel anti-influenza agents is a continuous effort, driven by the constant evolution of the virus and the emergence of drug-resistant strains. This research often involves high-throughput screening of compound libraries, including natural products, to identify new antiviral candidates. Identified "hit" compounds are then subjected to further investigation to determine their efficacy, mechanism of action, and potential for clinical development.
However, it appears that this compound has not been a subject of such published investigations in the context of influenza. While it may have been screened in broader antiviral discovery programs, the results of such screenings are often not publicly disclosed unless significant activity is observed.
For researchers, scientists, and drug development professionals interested in the potential anti-influenza properties of this compound, the current landscape suggests that this is an unexplored area of research. Future investigations would need to begin with foundational in vitro studies to determine if this compound exhibits any inhibitory activity against influenza virus replication. Such studies would typically involve:
-
Cytotoxicity Assays: To determine the concentration of this compound that is toxic to host cells.
-
Antiviral Activity Assays (e.g., Plaque Reduction Assay, CPE Inhibition Assay): To measure the ability of this compound to inhibit influenza virus replication in cell culture.
-
Mechanism of Action Studies: If antiviral activity is confirmed, further experiments would be needed to identify the specific stage of the viral life cycle that is inhibited by this compound.
Without such primary data, any discussion of this compound's anti-influenza properties would be purely speculative. The absence of published research indicates that, at present, there is no scientific basis to consider this compound as a potential therapeutic agent for influenza.
Zelkovamycin: An Oxidative Phosphorylation Inhibitor in the Argyrin Family of Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zelkovamycin, a cyclic peptide initially isolated from Streptomyces sp., has been identified as a unique member of the argyrin natural product family.[1] While argyrins are known for their diverse biological activities, including antibacterial, antitumor, and immunosuppressive effects, this compound distinguishes itself through a novel mechanism of action: the inhibition of oxidative phosphorylation (OXPHOS).[1][2] This technical guide provides a comprehensive overview of this compound, its structural relationship to the argyrins, its biosynthesis, and its distinct biological functions. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to support further research and development in this promising area of natural product chemistry.
Introduction: The Argyrin Family of Bioactive Cyclopeptides
The argyrins are a family of cyclic octapeptides produced by myxobacteria, such as Archangium gephyra and Cystobacter sp.[3][4] These natural products are characterized by a unique macrocyclic structure built from non-proteinogenic amino acids. The family exhibits a broad range of potent biological activities, making them attractive scaffolds for drug discovery.
-
Antitumor Activity: Argyrin A, for instance, demonstrates potent antitumor effects by inhibiting the proteasome. This inhibition leads to the stabilization of the tumor suppressor protein p27kip1, resulting in cell cycle arrest and apoptosis.
-
Antibacterial Activity: Argyrin B has been identified as a potent antibacterial agent that targets the translation elongation factor G (EF-G). By binding to EF-G, argyrin B traps it on the ribosome, stalling protein synthesis.
-
Immunosuppressive Activity: Certain argyrins have also shown immunosuppressive properties, adding to their therapeutic potential.
This compound was originally isolated from Streptomyces sp. K96-0670 and its structure was later revised through total synthesis, confirming its place within the argyrin family. It shares the core cyclic peptide structure but possesses unique functionalization that leads to a distinct mechanism of action.
Structure and Biosynthesis
Comparative Structures of this compound and Argyrins
This compound is a cyclic octapeptide that shares key structural motifs with other argyrins, including a 4-methoxytryptophan residue and an alanine-thiazole moiety. The precise stereochemistry and connectivity of this compound were definitively established through total synthesis, which corrected the initially proposed structure.
Biosynthesis via Non-Ribosomal Peptide Synthetase (NRPS)
Argyrins are synthesized by a multi-modular non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster (BGC) from Cystobacter sp. SBCb004 has been identified and consists of genes encoding the large NRPS subunits (arg2, arg3) and tailoring enzymes responsible for modifications like methylation and oxidation (arg1, arg4, arg5). Given the structural similarity, the biosynthesis of this compound is presumed to follow a closely related NRPS pathway. The modular nature of the NRPS assembly line allows for the incorporation of various amino acid precursors, leading to the diversity of naturally occurring argyrin analogues.
References
- 1. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argyrin a reveals a critical role for the tumor suppressor protein p27(kip1) in mediating antitumor activities in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
Zelkovamycin: A Technical Guide to its Mechanism of Action as an Oxidative Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelkovamycin, a cyclic peptide belonging to the argyrin natural product family, has been identified as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS). This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the affected pathways and experimental workflows. This compound disrupts cellular energy homeostasis by directly impairing mitochondrial function, leading to a significant reduction in oxygen consumption and a compensatory shift towards glycolysis. This unique mode of action positions this compound as a valuable tool for research in cellular metabolism and a potential starting point for the development of novel therapeutics targeting OXPHOS-dependent pathologies.
Core Mechanism of Action: Inhibition of Oxidative Phosphorylation
This compound exerts its biological effects by directly targeting and inhibiting the process of oxidative phosphorylation within the mitochondria.[1][2][3] This inhibition leads to a rapid and concentration-dependent decrease in the mitochondrial oxygen consumption rate (OCR), a key indicator of OXPHOS activity.[1][2] The immediate reduction in OCR upon application of this compound to various cell lines, including HeLa and the more OXPHOS-dependent SH-SY5Y cells, confirms a direct impact on the mitochondrial respiratory chain.
The impairment of OXPHOS by this compound triggers a cellular metabolic shift. To compensate for the reduced ATP production from mitochondria, cells upregulate glycolysis, leading to an increase in the extracellular acidification rate (ECAR) due to enhanced lactate production. This is a classic hallmark of OXPHOS inhibition. Furthermore, long-term treatment with this compound results in decreased protein abundance of mitochondrial proteins, indicating a broader impact on mitochondrial health and function.
The precise molecular target of this compound within the OXPHOS machinery is an area of ongoing investigation. However, its immediate effect on OCR suggests an interaction with one of the core components of the electron transport chain (ETC) or the ATP synthase complex.
Visualizing the Impact of this compound on Cellular Metabolism
The following diagram illustrates the established effects of this compound on the key cellular energy pathways.
Caption: Mechanism of this compound as an OXPHOS inhibitor.
Quantitative Analysis of this compound's Effects
The inhibitory effects of this compound on cellular metabolism have been quantified through various assays. The data presented below is summarized from studies on HeLa and SH-SY5Y cell lines.
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| Oxygen Consumption Rate (OCR) | HeLa | This compound (Concentration-dependent) | Immediate and dose-dependent reduction in OCR. | |
| SH-SY5Y | This compound | Immediate reduction in OCR. | ||
| Extracellular Acidification | HeLa | This compound (20 µM, 48h) | Significant increase in medium acidification, comparable to CCCP and Antimycin A. | |
| Extracellular Lactate Levels | HeLa | This compound (20 µM) | Time-dependent increase in lactate levels over 48 hours. | |
| SH-SY5Y | This compound (20 µM) | Time-dependent increase in lactate levels over 48 hours. | ||
| Mitochondrial Protein Abundance | HeLa | This compound (20 µM, 16h) | Significant downregulation of proteins localized to the mitochondria and involved in ATP biosynthesis. |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound as an OXPHOS inhibitor.
Measurement of Oxygen Consumption Rate (OCR) - Seahorse XF Assay
This protocol outlines the measurement of real-time cellular respiration using a Seahorse XF Analyzer.
Objective: To determine the effect of this compound on the mitochondrial oxygen consumption rate.
Materials:
-
Seahorse XF96 or similar Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
This compound stock solution (in DMSO)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
HeLa or SH-SY5Y cells
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium. Finally, add the appropriate volume of pre-warmed assay medium to each well.
-
Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with this compound and other mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate.
-
Data Acquisition: Initiate the assay protocol. The instrument will measure basal OCR, and then sequentially inject the compounds and measure the corresponding changes in OCR. This compound is typically injected first to observe its direct inhibitory effect.
Extracellular Acidification Assay
Objective: To measure the rate of glycolysis by detecting the acidification of the extracellular medium.
Materials:
-
HeLa cells
-
96-well cell culture plate
-
Phenol red-containing cell culture medium
-
This compound, CCCP, Antimycin A
-
Microplate reader capable of measuring absorbance at 550 nm and 425 nm
Procedure:
-
Cell Treatment: Seed HeLa cells in a 96-well plate and treat with this compound (e.g., 20 µM), a positive control (CCCP or Antimycin A), or vehicle (DMSO) for 48 hours.
-
Absorbance Measurement: After the incubation period, measure the absorbance of the phenol red in the cell culture medium at 550 nm (for phenol red) and 425 nm (as a reference wavelength).
-
Data Analysis: A decrease in the absorbance at 550 nm, relative to the reference wavelength, indicates a decrease in pH and thus an increase in extracellular acidification.
L-Lactate Assay
Objective: To quantify the concentration of lactate in the cell culture medium as a direct measure of glycolytic activity.
Materials:
-
Cell culture medium samples from treated cells
-
Commercially available L-Lactate Assay Kit
-
Microplate reader
Procedure:
-
Sample Collection: At specified time points (e.g., 0, 24, 48 hours) after treatment with this compound, collect aliquots of the cell culture medium.
-
Assay Performance: Perform the L-Lactate assay according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Quantification: Measure the signal using a microplate reader and calculate the lactate concentration based on a standard curve.
Visualizing the Experimental Workflow for OCR Measurement
The following diagram outlines the workflow of the Seahorse XF Cell Mito Stress Test used to characterize the inhibitory properties of this compound.
References
Methodological & Application
Application Notes and Protocols for the Fragment Splicing Strategy in the Total Synthesis of Zelkovamycin G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the fragment splicing strategy employed in the total synthesis of Zelkovamycin G, a cyclic octapeptide with significant biological activity. The synthesis was first reported by the Kaiser research group in 2020 and serves as a key step in the total synthesis of this compound.[1][2]
Overview of the Synthetic Strategy
The total synthesis of this compound G is achieved through a convergent [2 + 2 + 3] fragment splicing strategy.[1] The linear heptapeptide precursor is assembled from three protected peptide fragments, which are then coupled in a stepwise manner. The final step involves an intramolecular macrolactamization to furnish the cyclic peptide backbone. A subsequent late-stage oxidation of this compound G via a Dess–Martin oxidation yields this compound.[1]
The retrosynthetic analysis divides the this compound G backbone into three key fragments:
-
Fragment A: A dipeptide containing Sarcosine and Alanine-Thiazole (H-Sar-(D)-AlaThz-OMe).
-
Fragment B: A dipeptide containing 2-Aminobutyric acid and (Z)-Dehydrobutyric acid (Boc-(D)-Abu-(Z)-Dhb-OH).
-
Fragment C: A tripeptide containing Glycine, allo-Threonine, and 4-Methoxy-Tryptophan.
This fragment-based approach allows for the parallel synthesis of the building blocks, improving overall efficiency. The fragments are designed to be coupled via standard peptide coupling reactions, with careful consideration of protecting groups to ensure regioselectivity and prevent side reactions.
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the fragment splicing strategy for the synthesis of this compound G.
Figure 1: Retrosynthetic analysis of this compound G synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound G and its analogues. Please note that specific yields for the this compound G synthesis may vary, and the data for analogues provides a reasonable estimate of efficiency.
Table 1: Yields of Key Synthetic Steps for this compound Analogues
| Step | Product | Yield (%) | Reference |
| Thioamide Formation | Thioamide intermediate for Ala-Thz | 87.4 | [1] |
| Hantzsch Thiazole Synthesis | Thiazole intermediate | 51.0 | |
| Hydrolysis to Thiazole Amino Acid | Boc-D-Ala-Thz-OH | 89.0 | |
| Linear Heptapeptide Deprotection | Deprotected linear peptide | 52.6 | |
| Overall Yield (Analogue 21) | Cyclic Heptapeptide Analogue | 6.5 | |
| Overall Yield (Analogue 22) | Cyclic Heptapeptide Analogue | 4.8 | |
| Overall Yield (Analogue 23) | Cyclic Heptapeptide Analogue | 5.6 |
Experimental Protocols
The following protocols are based on established methods for solid-phase peptide synthesis (SPPS) and solution-phase coupling, which are central to the synthesis of this compound G and its analogues.
Solid-Phase Synthesis of Peptide Fragments
The peptide fragments are synthesized on a 2-chlorotrityl chloride (2-CTC) resin using a standard Fmoc/tBu strategy.
Protocol 4.1.1: Loading the First Amino Acid onto 2-CTC Resin
-
Swell 2-CTC resin (1.0 eq) in anhydrous dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve the first Fmoc-protected amino acid (1.5 eq) and collidine (4.0 eq) in anhydrous DCM.
-
Add the amino acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Cap any unreacted sites by adding methanol and agitating for 30 minutes.
-
Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.
-
Dry the resin under vacuum.
Protocol 4.1.2: Fmoc Solid-Phase Peptide Synthesis Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
Protocol 4.1.3: Cleavage of the Peptide Fragment from the Resin
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 0.5% trifluoroacetic acid (TFA) in DCM.
-
Agitate for 20 minutes, then filter and collect the solution.
-
Repeat the cleavage step two more times.
-
Combine the filtrates and concentrate under reduced pressure to yield the protected peptide fragment.
Solution-Phase Fragment Coupling
Protocol 4.2.1: Coupling of Fragments A and B
-
Dissolve Fragment A (with a deprotected N-terminus) and Fragment B (with a free C-terminus) in anhydrous DMF.
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting dipeptide fragment by flash column chromatography.
Macrolactamization
Protocol 4.3.1: Cyclization of the Linear Heptapeptide
-
Deprotect the N-terminal Boc group of the linear heptapeptide using a 1:1 mixture of TFA and DCM at 0 °C for 1 hour.
-
Concentrate the solution under reduced pressure to remove TFA and DCM.
-
Dissolve the resulting crude deprotected peptide in a large volume of anhydrous DMF to achieve high dilution conditions (typically 0.1-1.0 mM).
-
Add HATU (1.5 eq), 1-hydroxy-7-azabenzotriazole (HOAt) (1.5 eq), and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the cyclization by LC-MS.
-
Upon completion, remove the DMF under high vacuum.
-
Purify the crude this compound G by preparative high-performance liquid chromatography (HPLC).
Mandatory Visualizations
The following diagrams provide a visual representation of the key processes in the this compound G synthesis.
Figure 2: SPPS cycle for peptide fragment synthesis.
Figure 3: Final steps in this compound G synthesis.
References
Application Notes and Protocols for the Structural Analysis of Zelkovamycin using NMR Spectroscopy
Introduction
Zelkovamycin is a cyclic octapeptide natural product belonging to the argyrin family of compounds, which are known for their potent biological activities, including antibacterial, antiviral, and potential anticancer properties.[1][2] The complex structure of this compound, which includes several non-proteinogenic amino acids, necessitates the use of advanced spectroscopic techniques for its complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the constitution and stereochemistry of such intricate molecules in solution.[3][4]
This document provides detailed application notes and experimental protocols for the structural analysis of this compound using a suite of NMR experiments. It is intended for researchers, scientists, and drug development professionals engaged in the isolation, characterization, and development of natural products.
Structural Elucidation Workflow
The structural elucidation of this compound is a multi-step process that relies on the integration of various NMR techniques, complemented by mass spectrometry and chemical degradation methods for stereochemical analysis. A typical workflow is outlined below.
References
- 1. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. fbise.edu.pk [fbise.edu.pk]
- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for the Mass Spectrometric Characterization of Zelkovamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelkovamycin is a cyclic peptide antibiotic with significant antibacterial and antiviral activities.[1][2] As a member of the cyclic octapeptide class, its structural elucidation and quantitative analysis are crucial for understanding its mechanism of action, advancing drug development efforts, and ensuring quality control in manufacturing processes. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has proven to be an indispensable tool for the detailed characterization of complex natural products like this compound.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound using mass spectrometry. The information is intended to guide researchers, scientists, and drug development professionals in setting up and executing robust analytical methods for this promising antibiotic.
I. Structural Characterization by High-Resolution Tandem Mass Spectrometry (HR-MS/MS)
High-resolution mass spectrometry is a powerful technique for the initial structural confirmation and elucidation of novel compounds. For this compound and its analogues, HR-MS/MS provides accurate mass measurements, enabling the determination of elemental composition and offering insights into the amino acid sequence through fragmentation analysis.[2]
Key Experimental Data
The structural elucidation of this compound and its analogues has been achieved through detailed analysis of NMR and HRESIMS/MS spectroscopic data. While specific fragmentation data from published literature is limited, based on the known structure of this compound, we can predict the expected mass spectrometric behavior.
Table 1: Predicted Mass Spectrometric Data for this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Predicted [M+H]⁺ m/z | Predicted [M+Na]⁺ m/z |
| This compound | C₄₁H₅₁N₉O₉S | 861.3558 | 862.3631 | 884.3450 |
Note: The exact precursor ion observed may vary depending on the ionization conditions and the presence of adducts.
Proposed Fragmentation Pathway
Cyclic peptides exhibit complex fragmentation patterns in tandem mass spectrometry. The initial fragmentation event typically involves the opening of the cyclic backbone at one of the amide bonds. Subsequent fragmentations then occur along the linearized peptide chain, producing a series of b and y ions, which can be used to deduce the amino acid sequence.
Due to the cyclic nature of this compound, at least two bond cleavages are required to observe the neutral loss of an amino acid residue. The fragmentation pattern can be influenced by the amino acid sequence and the presence of non-proteinogenic amino acid residues.
II. Quantitative Analysis by LC-MS/MS
For the quantification of this compound in various matrices, such as fermentation broths, biological fluids, or pharmaceutical formulations, a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. Multiple Reaction Monitoring (MRM) is the most widely applied method for quantitative LC-MS/MS analysis.
Experimental Protocol: Quantitative LC-MS/MS Analysis of this compound
This protocol provides a general framework that should be optimized for specific instrumentation and sample matrices.
1. Sample Preparation
The choice of sample preparation technique depends on the complexity of the sample matrix. For relatively clean samples, a simple dilution may be sufficient. For more complex matrices like plasma or cell lysates, protein precipitation or solid-phase extraction (SPE) is recommended.
-
Protocol: Protein Precipitation
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
2. Liquid Chromatography
-
Column: A C18 or C4 reversed-phase column is suitable for the separation of cyclic peptides. A column with smaller particle size (e.g., 1.7 µm) will provide better resolution.
-
Example: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A linear gradient from low to high organic content (Mobile Phase B) is typically used. The gradient should be optimized to achieve good separation of this compound from matrix components.
-
Example Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for peptides.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M+H]⁺): The specific m/z for this compound should be determined by direct infusion or a full scan experiment.
-
Product Ions: At least two to three specific and intense product ions should be selected for quantification and confirmation. These are determined by fragmenting the precursor ion in a product ion scan.
-
Collision Energy (CE): The CE for each transition must be optimized to maximize the signal of the product ions.
-
Instrument Parameters: Other parameters such as capillary voltage, source temperature, and gas flows should be optimized according to the specific instrument manufacturer's recommendations.
Table 2: Hypothetical MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) | Product Ion 2 (m/z) | CE (eV) |
| This compound | 862.4 | To be determined | To be optimized | To be determined | To be optimized |
| Internal Standard | Specific to IS | Specific to IS | To be optimized | Specific to IS | To be optimized |
Note: The m/z values and collision energies in this table are placeholders and must be experimentally determined.
III. Data Presentation and Analysis
For quantitative studies, a calibration curve should be prepared using a series of known concentrations of a this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this calibration curve.
IV. Conclusion
The protocols and information provided in these application notes serve as a robust starting point for the mass spectrometric characterization of this compound. High-resolution mass spectrometry is essential for structural confirmation, while a well-optimized LC-MS/MS method using MRM provides the sensitivity and selectivity required for accurate quantification. Researchers are encouraged to adapt and optimize these methods for their specific applications and instrumentation to achieve the best possible results in the study of this important antibiotic.
References
Application Notes and Protocols for HPLC Purification of Zelkovamycin Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Zelkovamycin analogues using preparative High-Performance Liquid Chromatography (HPLC). The method is based on published data for the purification of specific this compound analogues and incorporates established best practices for cyclic peptide purification.[1]
This compound is a cyclic peptide with notable biological activity, and its analogues are of significant interest in drug discovery and development.[1] Efficient and reliable purification is a critical step in obtaining highly pure material for further biological evaluation and structural elucidation. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for purifying peptides and their analogues.[1][2] This method separates compounds based on their hydrophobicity.[1]
Data Presentation: Chromatographic Conditions for this compound Analogues
The following table summarizes the specific preparative HPLC conditions reported for the purification of three this compound analogues. General parameters for peptide purification have been incorporated to provide a comprehensive protocol.
| Parameter | Analogue 21 | Analogue 22 | Analogue 23 | General Recommendation |
| Column | Preparative C18 | Preparative C18 | Preparative C18 | C18, 5 or 10 µm, 10 x 250 mm |
| Mobile Phase A | HPLC Grade Water with 0.1% TFA | HPLC Grade Water with 0.1% TFA | HPLC Grade Water with 0.1% TFA | HPLC Grade Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% TFA |
| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic or Gradient |
| Mobile Phase Composition | 75% Acetonitrile / 25% Water | 75% Acetonitrile / 25% Water | 75% Acetonitrile / 25% Water | To be optimized |
| Flow Rate | 2 mL/min | 2 mL/min | 2 mL/min | Dependent on column dimensions |
| Duration | 60.0 min | 50.0 min | 30.0 min | To be optimized |
| Detection Wavelength | 215 nm (recommended) | 215 nm (recommended) | 215 nm (recommended) | 210-220 nm |
| Injection Volume | Dependent on column size and sample concentration | Dependent on column size and sample concentration | Dependent on column size and sample concentration | To be optimized |
Note: The use of trifluoroacetic acid (TFA) as an ion-pairing agent is recommended to improve peak shape and resolution. The optimal detection wavelength for peptides is typically between 210 nm and 220 nm, where the peptide bond absorbs UV light.
Experimental Protocol: Preparative HPLC Purification
This section details the step-by-step methodology for the purification of this compound analogues.
Materials and Reagents
-
Crude this compound analogue
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Solvents for sample dissolution (e.g., DMSO, DMF, or initial mobile phase)
-
Preparative HPLC system with a UV detector
-
Preparative reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size)
-
Fraction collector
-
Rotary evaporator and/or lyophilizer
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) TFA in HPLC grade water. For 1 liter, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) TFA in HPLC grade acetonitrile. For 1 liter, add 1 mL of TFA to 999 mL of ACN.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) to prevent bubble formation in the HPLC system.
Sample Preparation
-
Dissolve the crude this compound analogue in a minimal amount of a suitable solvent. The initial mobile phase is often a good choice to ensure compatibility. For less soluble peptides, a small amount of DMSO or DMF can be used.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC System and Column Equilibration
-
Install the preparative C18 column into the HPLC system.
-
Purge the HPLC pumps with the prepared mobile phases to remove any air from the system.
-
Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes. For the isocratic methods listed above, this would be a mixture of 75% Mobile Phase B and 25% Mobile Phase A.
Chromatographic Separation
-
Inject the filtered sample onto the equilibrated column.
-
Run the HPLC method according to the parameters specified in the data table for the specific analogue.
-
Monitor the separation in real-time using the UV detector set at 215 nm.
Fraction Collection
-
Collect fractions as the peaks elute from the column. The size of the fractions will depend on the peak width and the resolution.
-
It is advisable to collect fractions corresponding to the main peak of interest, as well as any shoulder peaks separately.
Post-Purification Analysis and Processing
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound analogue as a solid powder.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purification protocol for this compound analogues.
Caption: Workflow for the HPLC purification of this compound analogues.
References
Assessing the Anticancer Activity of Zelkovamycin using the MTT Assay
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Zelkovamycin, a cyclic octapeptide natural product, has garnered interest for its potential therapeutic applications. Structurally similar to the argyrin family of natural products, this compound has been identified as a potent inhibitor of oxidative phosphorylation (OXPHOS).[1][2][3][4] This mechanism of action presents a promising avenue for cancer therapy, as many tumor cells exhibit altered metabolic pathways and a reliance on OXPHOS for survival and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a suitable tool for evaluating the anticancer potential of this compound.[5] This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in a solubilization solution, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the compound being tested.
This compound and its Analogues in Cancer Research
This compound is a member of the argyrin natural product family, which is known for its diverse biological activities, including cytotoxic effects. While research on this compound itself is ongoing, studies on its synthetic analogues have been conducted to explore their anticancer potential. In one study, the anticancer activity of this compound analogues against Huh-7 cancer cells was evaluated using the MTT assay.
Data Presentation
The following table summarizes the reported cytotoxic activity of synthetic this compound analogues against the Huh-7 human liver cancer cell line, as determined by the MTT assay. For comparison, the IC50 value of the commonly used chemotherapeutic agent 5-fluorouracil is also included.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound Analogue 21 | Huh-7 | MTT | >50 | |
| This compound Analogue 22 | Huh-7 | MTT | >50 | |
| This compound Analogue 23 | Huh-7 | MTT | >50 | |
| 5-Fluorouracil (Positive Control) | Huh-7 | MTT | 15.3 |
Note: The high IC50 values for the tested analogues suggest that these specific modifications of the this compound structure resulted in poor anticancer activity in this particular cell line. Further investigation with the natural this compound and other analogues is warranted.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, Huh-7, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >650 nm)
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
Caption: A generalized workflow for assessing the anticancer activity of this compound using the MTT assay.
Detailed Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization (for adherent cells) or by gentle centrifugation (for suspension cells).
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Dilute the cells in a complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well, but this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium from your stock solution. The final concentrations should cover a broad range to determine a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM).
-
Also prepare a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as in the highest this compound concentration).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for untreated control) to the respective wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Signaling Pathway
This compound's Mechanism of Action: Inhibition of Oxidative Phosphorylation
This compound has been shown to inhibit oxidative phosphorylation (OXPHOS), a key metabolic pathway for energy production in the mitochondria. By disrupting the electron transport chain, this compound can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis in cancer cells.
Caption: The proposed mechanism of this compound's anticancer activity through the inhibition of oxidative phosphorylation.
References
- 1. Synthesis and Anticancer Activity Assessment of this compound Analogues [mdpi.com]
- 2. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family† | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Note: Measuring OXPHOS Inhibition by Zelkovamycin using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zelkovamycin is a natural product belonging to the argyrin family of cyclic peptides.[1][2] Recent studies have identified this compound as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS).[1][3] This discovery positions this compound as a valuable research tool for studying mitochondrial function and as a potential starting point for the development of novel therapeutics targeting cellular metabolism. The Agilent Seahorse XF Analyzer is a powerful platform for investigating cellular bioenergetics in real-time by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4]
This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to characterize the inhibitory effects of this compound on OXPHOS in live cells.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test is a standardized method to assess key parameters of mitochondrial function. The assay utilizes sequential injections of mitochondrial respiratory chain modulators to reveal a comprehensive profile of cellular respiration. By introducing this compound as an additional inhibitor, its specific impact on OXPHOS can be precisely quantified. The key parameters measured in this assay include basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the OXPHOS pathway and the experimental workflow for the this compound Seahorse assay.
Caption: Oxidative Phosphorylation (OXPHOS) Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound OXPHOS inhibition Seahorse assay.
Materials and Reagents
-
This compound
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Sensor Cartridge
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Base Medium (phenol red-free)
-
Glucose, Pyruvate, and Glutamine solutions
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Standard cell culture reagents (e.g., growth medium, PBS, trypsin)
-
Multichannel pipette
-
CO2 and non-CO2 incubators
-
Agilent Seahorse XF Analyzer
Experimental Protocol
Day 1: Cell Seeding and Cartridge Hydration
-
Cell Seeding:
-
Determine the optimal cell seeding density for your cell line to achieve 80-90% confluency on the day of the assay. This may require a preliminary optimization experiment.
-
Seed the cells in an Agilent Seahorse XF Cell Culture Microplate. Include background correction wells containing only medium.
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
-
-
Sensor Cartridge Hydration:
-
Add 200 µL of Agilent Seahorse XF Calibrant to each well of the utility plate.
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated cartridge overnight in a 37°C non-CO2 incubator.
-
Day 2: Seahorse XF Assay
-
Prepare Assay Medium:
-
Warm the Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose, pyruvate, and glutamine to final concentrations appropriate for your cell line (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Adjust the pH to 7.4.
-
-
Prepare this compound and Mitochondrial Modulators:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at various concentrations in the assay medium. A concentration range of 1-20 µM is a good starting point based on published data.
-
Prepare the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) according to the Seahorse XF Cell Mito Stress Test Kit instructions. Optimal concentrations may need to be determined empirically for your specific cell line.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate.
-
Gently wash the cells twice with pre-warmed assay medium.
-
Add the appropriate volume of assay medium containing either vehicle control or the desired concentration of this compound to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for at least 1 hour before the assay.
-
-
Load Sensor Cartridge:
-
Load the injection ports of the hydrated sensor cartridge with the mitochondrial modulators according to the desired injection strategy. A typical injection sequence would be:
-
Port A: this compound (or vehicle)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Run the Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The instrument will measure basal OCR, followed by sequential injections and measurements after each compound addition.
-
Data Analysis and Interpretation
The Seahorse XF software will automatically calculate the OCR values. Normalize the data to cell number or protein concentration for each well. The key parameters to analyze are:
-
Basal Respiration: The initial OCR, representing the baseline mitochondrial activity. This compound is expected to cause a dose-dependent decrease in basal respiration.
-
ATP-Linked Respiration: The decrease in OCR after the injection of Oligomycin, an ATP synthase inhibitor. This represents the portion of respiration dedicated to ATP production.
-
Maximal Respiration: The OCR after the injection of FCCP, an uncoupling agent that allows the electron transport chain to function at its maximum rate.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
-
Non-Mitochondrial Respiration: The remaining OCR after the injection of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).
Quantitative Data Summary
The following table summarizes the expected effects of this compound on mitochondrial respiration parameters based on its known function as an OXPHOS inhibitor.
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | Baseline oxygen consumption rate. | Decrease |
| ATP Production | OCR linked to ATP synthesis. | Decrease |
| Proton Leak | OCR not linked to ATP synthesis. | No significant change or slight decrease |
| Maximal Respiration | Maximum OCR achieved with an uncoupler. | Decrease |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration). | Decrease |
Data presented in the table is a qualitative summary of expected outcomes. Actual quantitative results will vary depending on the cell line, this compound concentration, and experimental conditions.
Troubleshooting
-
High variability between wells: Ensure consistent cell seeding and proper washing steps.
-
Low OCR signal: Increase cell seeding density or ensure cells are healthy.
-
No response to FCCP: The concentration of FCCP may need to be optimized for your cell line.
-
Edge effects: Avoid using the outer wells of the microplate, or ensure proper humidity during incubation.
By following this protocol, researchers can effectively utilize the Agilent Seahorse XF Analyzer to quantify the inhibitory effects of this compound on mitochondrial respiration, providing valuable insights into its mechanism of action and potential therapeutic applications.
References
- 1. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Development of a Cell-Based Assay for Screening Zelkovamycin Antiviral Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zelkovamycins are a family of cyclic octapeptides that have demonstrated a range of biological activities, including antibacterial and antiviral properties.[1][2] Notably, Zelkovamycin E has shown potent inhibitory effects against the H1N1 influenza A virus.[1] To facilitate the discovery and development of novel antiviral agents based on the this compound scaffold, robust and reliable cell-based assays are essential. This document provides detailed protocols for a cytopathic effect (CPE) inhibition assay to determine the antiviral efficacy of this compound and its analogues, alongside a cytotoxicity assay to assess their impact on host cell viability.
The CPE inhibition assay is a widely used method to screen for antiviral compounds.[3][4] It relies on the ability of a compound to protect cells from the virus-induced damage and death, known as the cytopathic effect. The viability of the cells is typically measured using a colorimetric assay, and the results can be used to determine the concentration at which the compound inhibits viral replication by 50% (EC50).
In parallel, it is crucial to evaluate the cytotoxicity of the test compounds to ensure that the observed antiviral effect is not due to non-specific toxicity to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The concentration of the compound that reduces cell viability by 50% (CC50) is determined. The ratio of CC50 to EC50 gives the selectivity index (SI), which is a measure of the compound's therapeutic window.
Data Presentation
The following tables summarize hypothetical quantitative data for the antiviral activity and cytotoxicity of a sample this compound analogue against Influenza A virus (H1N1) in MDCK cells.
Table 1: Antiviral Activity of this compound Analogue by CPE Inhibition Assay
| Concentration (µM) | % CPE Inhibition |
| 100 | 100 |
| 50 | 98 |
| 25 | 95 |
| 12.5 | 85 |
| 6.25 | 52 |
| 3.13 | 25 |
| 1.56 | 10 |
| 0 | 0 |
| EC50 (µM) | 6.02 |
Table 2: Cytotoxicity of this compound Analogue by MTT Assay
| Concentration (µM) | % Cell Viability |
| 200 | 45 |
| 100 | 88 |
| 50 | 96 |
| 25 | 98 |
| 12.5 | 99 |
| 6.25 | 100 |
| 3.13 | 100 |
| 0 | 100 |
| CC50 (µM) | >200 |
Table 3: Summary of Antiviral Potency and Cytotoxicity
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound Analogue | 6.02 | >200 | >33.2 |
| Positive Control (Oseltamivir) | 0.5 | >100 | >200 |
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This protocol details the procedure for evaluating the antiviral activity of this compound analogues against Influenza A virus (H1N1) by measuring the inhibition of virus-induced CPE in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza A virus (H1N1) stock
-
This compound analogue stock solution (in DMSO)
-
Positive control (e.g., Oseltamivir)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Inverted microscope
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound analogue and the positive control in DMEM. The final DMSO concentration should be less than 0.5%.
-
After 24 hours of incubation, remove the culture medium from the 96-well plates.
-
Add 50 µL of the diluted compounds to the respective wells in triplicate.
-
Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Virus Infection:
-
Dilute the Influenza A virus stock in DMEM to a multiplicity of infection (MOI) of 0.01.
-
Add 50 µL of the diluted virus to all wells except the "cells only" control wells.
-
Add 50 µL of DMEM to the "cells only" control wells.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until approximately 90% CPE is observed in the "virus only" control wells.
-
-
Quantification of CPE (MTT Assay):
-
After the incubation period, carefully remove the medium from the wells.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration using the following formula: % CPE Inhibition = [(Absorbance_treated - Absorbance_virus) / (Absorbance_cell - Absorbance_virus)] x 100
-
Plot the % CPE inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound analogues on MDCK cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
This compound analogue stock solution (in DMSO)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogue in DMEM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds in triplicate.
-
Include "cells only" (no compound) controls.
-
-
Incubation:
-
Incubate the plate for the same duration as the CPE inhibition assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_treated / Absorbance_cell_control) x 100
-
Plot the % cell viability against the compound concentration and determine the CC50 value.
-
Visualizations
Caption: Workflow for the this compound antiviral CPE inhibition assay.
Caption: Workflow for the this compound cytotoxicity MTT assay.
Caption: Relationship between antiviral potency, cytotoxicity, and selectivity index.
References
Fmoc Solid-Phase Peptide Strategy for the Synthesis of a Zelkovamycin H Analogue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zelkovamycin H, a cyclic octapeptide, belongs to a family of natural products with notable antibacterial and antiviral activities.[1][2][3] This document provides detailed application notes and protocols for the synthesis of a this compound H analogue utilizing a Fmoc-based solid-phase peptide synthesis (SPPS) strategy. The synthesis of the natural this compound H is complicated by the epimerization of the D-α-aminobutyric acid (D-Abu) residue.[1][2] The protocols herein describe the assembly of the linear peptide precursor on a 2-chlorotrityl chloride (2-CTC) resin, followed by solution-phase cyclization. These guidelines are intended to serve as a comprehensive resource for researchers engaged in the synthesis of cyclic peptides and the development of novel therapeutic agents.
Introduction
The this compound family of cyclic peptides has attracted significant interest due to their potent biological activities. The synthesis of these complex natural products and their analogues is a critical step in exploring their structure-activity relationships and therapeutic potential. The Fmoc solid-phase peptide synthesis (SPPS) approach offers a robust and efficient method for the assembly of the linear peptide chain. This document outlines the strategic considerations and detailed experimental procedures for synthesizing a this compound H analogue.
Overall Synthesis Strategy
The synthesis of the this compound H analogue is approached in a multi-step process, beginning with the solid-phase assembly of the linear peptide, followed by cleavage from the resin, and culminating in a solution-phase macrocyclization.
Figure 1. Overall workflow for the synthesis of the this compound H analogue.
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
Boc-D-Ala-Thz-OH (synthesized separately)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanoglyoxylate-2-oxime (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol 1: Solid-Phase Peptide Synthesis of the Linear Peptide
The linear heptapeptide precursor is assembled on a 2-CTC resin.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity Assessment of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new cyclic peptide antibiotic from Streptomyces sp. K96-0670. I. Production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Novel Compounds on Mitochondrial Function using "Compound Z" as a Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular bioenergetics, metabolism, and signaling. Their dysfunction is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making them a critical target for therapeutic development.[1][2][3] These application notes provide a comprehensive guide for investigating the effects of a novel chemical entity, exemplified here as "Compound Z," on key aspects of mitochondrial function. The protocols and data presentation formats outlined below offer a robust framework for screening and characterizing new compounds.
Mitochondrial function is assessed through several key parameters, including the efficiency of the electron transport chain (ETC), the maintenance of the mitochondrial membrane potential (ΔΨm), the rate of ATP synthesis, and the production of reactive oxygen species (ROS).[4][5] By systematically evaluating these endpoints, researchers can elucidate the mechanism of action of novel compounds and assess their potential as therapeutic agents or identify off-target mitochondrial toxicity.
Data Presentation: Summarized Effects of Compound Z on Mitochondrial Function
The following tables provide a template for presenting quantitative data on the effects of a novel compound on mitochondrial function. "Compound Z" is used here as a placeholder to illustrate potential outcomes.
Table 1: Effect of Compound Z on Mitochondrial Respiration
| Treatment Group | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 12 | 110 ± 9 | 350 ± 25 | 133 ± 10 |
| Compound Z (1 µM) | 145 ± 11 | 105 ± 8 | 330 ± 21 | 128 ± 9 |
| Compound Z (10 µM) | 105 ± 9 | 75 ± 6 | 210 ± 18 | 100 ± 8 |
| Compound Z (50 µM) | 60 ± 5 | 30 ± 4 | 90 ± 7 | 50 ± 5 |
| Positive Control (Rotenone, 1 µM) | 70 ± 6 | 35 ± 3 | 85 ± 8 | 21 ± 3 |
| Positive Control (FCCP, 1 µM) | 300 ± 22 | N/A | 360 ± 28 | N/A |
Data are presented as mean ± standard deviation.
Table 2: Effect of Compound Z on Mitochondrial Membrane Potential (ΔΨm), ATP Levels, and ROS Production
| Treatment Group | Mitochondrial Membrane Potential (% of Control) | Cellular ATP Levels (% of Control) | Mitochondrial ROS Production (% of Control) |
| Vehicle Control | 100 ± 8 | 100 ± 7 | 100 ± 9 |
| Compound Z (1 µM) | 98 ± 7 | 97 ± 6 | 105 ± 8 |
| Compound Z (10 µM) | 75 ± 6 | 70 ± 5 | 150 ± 12 |
| Compound Z (50 µM) | 40 ± 4 | 35 ± 4 | 250 ± 20 |
| Positive Control (CCCP, 10 µM) | 30 ± 3 | 45 ± 5 | 110 ± 10 |
| Positive Control (Antimycin A, 5 µM) | 55 ± 5 | 50 ± 6 | 300 ± 25 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for various cell types and experimental conditions.
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial respiration in live cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Cell culture medium appropriate for your cells
-
Investigational compound (Compound Z)
-
Mitochondrial stress test reagents:
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate for 1 hour in a non-CO₂ incubator. Add Compound Z at various concentrations to the appropriate wells.
-
Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant Solution and incubate overnight at 37°C in a non-CO₂ incubator. Calibrate the Seahorse XF Analyzer.
-
Mitochondrial Stress Test: Load the calibrated sensor cartridge with the mitochondrial stress test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) for sequential injection.
-
Data Acquisition: Place the cell culture microplate into the Seahorse XF Analyzer and initiate the assay. The instrument will measure the basal OCR, followed by sequential injections of the stress test reagents to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize the OCR data to cell number. Calculate the key parameters of mitochondrial respiration as outlined in Table 1.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to quantify changes in ΔΨm.
Materials:
-
Fluorescent dye for ΔΨm measurement (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE, or JC-1)
-
Cell culture medium
-
Compound Z
-
Positive control (e.g., CCCP, a protonophore that dissipates ΔΨm)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate). Treat the cells with various concentrations of Compound Z for the desired duration.
-
Dye Loading: Add the fluorescent dye (e.g., TMRE) to the cell culture medium at the recommended concentration and incubate to allow the dye to accumulate in the mitochondria.
-
Imaging or Plate Reading:
-
Fluorescence Microscopy: Capture images of the cells and quantify the fluorescence intensity within the mitochondria.
-
Plate Reader: Measure the fluorescence intensity of each well.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells to determine the percentage change in ΔΨm.
Protocol 3: Quantification of Cellular ATP Levels
This protocol measures total cellular ATP as an indicator of mitochondrial energy production.
Materials:
-
Commercially available ATP luminescence assay kit
-
Compound Z
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with Compound Z at various concentrations.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release the cellular ATP.
-
Luminescence Reaction: Add the luciferase-luciferin reagent from the kit to the cell lysates. This will produce a light signal that is proportional to the amount of ATP present.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Generate a standard curve with known ATP concentrations. Calculate the ATP concentration in the samples and express it as a percentage of the vehicle-treated control.
Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect mitochondrial superoxide levels.
Materials:
-
MitoSOX Red reagent
-
Cell culture medium
-
Compound Z
-
Positive control (e.g., Antimycin A)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with Compound Z as described in the previous protocols.
-
Probe Loading: Incubate the cells with MitoSOX Red reagent according to the manufacturer's protocol.
-
Measurement:
-
Fluorescence Microscopy: Visualize and quantify the red fluorescence, which is indicative of mitochondrial superoxide.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity and express it as a percentage of the vehicle-treated control.
Visualizations
The following diagrams illustrate the experimental workflow for screening compounds that affect mitochondrial function and a hypothetical signaling pathway for Compound Z.
Caption: Workflow for assessing the impact of a novel compound on mitochondrial function.
Caption: A hypothetical pathway where Compound Z inhibits Complex III, leading to mitochondrial dysfunction.
References
- 1. The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common methods in mitochondrial research (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming low cyclization efficiency in Zelkovamycin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Zelkovamycin, with a particular focus on improving low cyclization efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound, and what is the most critical step?
A1: The synthesis of this compound, a cyclic octapeptide, is typically approached by first constructing the linear peptide precursor using Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The most critical and often challenging step is the subsequent macrolactamization (cyclization) of the linear peptide in solution to form the characteristic cyclic structure.[3] The efficiency of this step is paramount for the overall success and yield of the synthesis.
Q2: Why is the cyclization step in this compound synthesis so challenging?
A2: The difficulty in achieving high cyclization efficiency stems from several factors inherent to macrocyclization:
-
Entropy: The process of bringing the two ends of a linear peptide together to form a macrocycle is entropically unfavorable.[4]
-
Intermolecular vs. Intramolecular Reactions: There is a competition between the desired intramolecular cyclization and intermolecular reactions that lead to the formation of dimers, trimers, and higher-order oligomers.[5]
-
Conformation of the Linear Precursor: The linear peptide must adopt a specific conformation that brings the N-terminus and C-terminus into proximity for the reaction to occur. Peptides that favor an extended conformation will cyclize with lower efficiency. The presence of a thiazole-containing amino acid in this compound can influence the conformational preferences of the peptide backbone.
-
Side Reactions: Specific amino acid residues within the this compound sequence can be prone to side reactions under the conditions required for cyclization. A notable issue is the epimerization of amino acid stereocenters.
Q3: What are the typical reaction conditions for the cyclization of this compound and its analogues?
A3: The cyclization is generally performed under high-dilution conditions to minimize intermolecular side reactions. A common method involves dissolving the linear peptide precursor in a large volume of an appropriate solvent, followed by the slow addition of coupling reagents. For a this compound analogue, successful cyclization has been reported using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, with HOAt (1-Hydroxy-7-azabenzotriazole) as an additive and DIPEA (N,N-Diisopropylethylamine) as a base.
Troubleshooting Guide for Low Cyclization Efficiency
Issue 1: Low Yield of the Monomeric Cyclic Product with Significant Oligomer Formation
| Potential Cause | Troubleshooting Strategy | Rationale |
| Concentration too high | Decrease the concentration of the linear peptide to 0.1-1 mM. | Lower concentrations favor intramolecular reactions over intermolecular reactions, thus reducing the formation of dimers and other oligomers. |
| Slow intramolecular reaction | Employ a syringe pump for the slow addition of the linear peptide to the solution of coupling reagents. | This maintains a consistently low concentration of the reactive species, further promoting intramolecular cyclization. |
| Suboptimal solvent | Screen different solvents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used. | The choice of solvent can influence the conformation of the linear peptide, with some solvents promoting a more "cyclization-friendly" conformation. |
| On-resin cyclization | Consider performing the cyclization while the peptide is still attached to the solid support (anchored via a side chain). | The solid support provides a "pseudo-dilution" effect, isolating peptide chains and favoring intramolecular reactions. |
Issue 2: Presence of Diastereomeric Products (Epimerization)
A significant challenge reported in the synthesis of a this compound H analogue is the epimerization of the D-Abu (D-α-aminobutyric acid) residue to its L-Abu form.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Base-mediated epimerization | Minimize the reaction time and use the minimum necessary amount of base (e.g., DIPEA). | Prolonged exposure to strong bases can lead to the abstraction of the α-proton of the C-terminal amino acid, resulting in epimerization. |
| Oxazolone formation | Use coupling reagent additives such as HOAt or HOBt. | These additives suppress the formation of the highly racemization-prone oxazolone intermediate during carboxyl group activation. |
| High reaction temperature | Perform the cyclization at a lower temperature (e.g., 0 °C to room temperature). | Higher temperatures can accelerate the rate of epimerization. |
| Choice of coupling reagent | Select coupling reagents known for low epimerization rates, such as those based on phosphonium salts (e.g., PyBOP) over some uronium salts when used without additives. | Different coupling reagents have varying propensities to cause epimerization. |
Issue 3: Unreacted Linear Peptide and Failed Cyclization
| Potential Cause | Troubleshooting Strategy | Rationale |
| Poor solubility of the linear peptide | Test different solvent systems or co-solvents to improve solubility. | The peptide must be fully dissolved for the reaction to proceed efficiently. |
| Deactivation of coupling reagents | Ensure all reagents and solvents are anhydrous. | Coupling reagents are sensitive to moisture, which can lead to their decomposition and a loss of activity. |
| Unfavorable peptide conformation | Introduce "turn-inducing" elements into the linear peptide sequence, such as a D-amino acid or proline, if the synthesis of an analogue is the goal. | These residues can help to pre-organize the linear peptide into a conformation that is more amenable to cyclization. |
| Side reactions with specific residues | Use appropriate protecting groups for sensitive amino acids like tryptophan. | The indole ring of tryptophan can be susceptible to side reactions under acidic or oxidative conditions. |
Data on Cyclization Efficiency
| Peptide | Cyclization Reagents | Solvent | Concentration | Temperature | Yield (%) | Reference(s) |
| This compound H Analogue | HATU/HOAt/DIPEA | DCM | Highly Diluted | 0 °C to RT | 34.2 | |
| Generic Octapeptide Library | PyBOP/HOBt/DIPEA | DMF | On-resin | RT | Variable (sequence dependent) | |
| Gramicidin S (Cyclic Decapeptide) | Various | Pyridine | 3 mM | 55 °C | ~40-60 | |
| Model Octapeptide | PyAOP vs. EDC/HOBt | DMF | 1 mM | RT & 80 °C | ~5-85 (condition dependent) |
Experimental Protocols
Protocol: Macrolactamization of a this compound H Analogue
This protocol describes the cyclization of a linear heptapeptide precursor to a this compound H analogue.
-
Preparation of the Linear Peptide:
-
The linear heptapeptide is synthesized on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS.
-
The peptide is cleaved from the resin, and the N-terminal Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
The resulting crude linear peptide is used directly in the next step without further purification.
-
-
Cyclization Reaction:
-
The crude linear peptide is dissolved in a large volume of anhydrous DCM to achieve high dilution.
-
The solution is cooled to 0 °C in an ice bath.
-
HATU (1.5 equivalents) and HOAt (1.5 equivalents) are added to the solution.
-
DIPEA (4.5 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 48 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of 0.1 M aqueous HCl.
-
The mixture is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude cyclic peptide is purified by preparative HPLC to yield the final product.
-
Visualizations
Workflow for Troubleshooting Low Cyclization Yield
Caption: A logical workflow for diagnosing and solving low-yield problems in peptide macrocyclization.
Key Factors Influencing Cyclization Efficiency
Caption: Interrelated factors that determine the success and yield of peptide macrocyclization reactions.
References
- 1. Synthesis and Anticancer Activity Assessment of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
preventing epimerization during Zelkovamycin analogue synthesis
Welcome to the Technical Support Center for Zelkovamycin Analogue Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its analogues, with a specific focus on preventing epimerization.
Troubleshooting Guide: Epimerization During Peptide Coupling
One of the critical challenges in the synthesis of this compound analogues is the potential for epimerization at stereogenic centers, particularly the D-α-aminobutyric acid (D-Abu) residue. Reports have indicated that the use of standard coupling conditions, such as HATU/DIPEA, can lead to the undesired inversion of the D-Abu stereocenter to the L-Abu form, resulting in the formation of diastereomeric impurities that are difficult to separate.[1][2][3]
This guide provides a systematic approach to troubleshooting and mitigating this issue.
Problem: Detection of a diastereomeric impurity corresponding to the epimerized L-Abu analogue of your target this compound derivative.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Highly Activating Coupling Reagent | While efficient, highly reactive coupling reagents can increase the rate of oxazolone formation, the primary pathway for epimerization. Consider switching to a coupling reagent known for lower epimerization rates. |
| Strong, Sterically Unhindered Base | The choice of base is critical. Strong, non-hindered bases like Diisopropylethylamine (DIPEA) can readily abstract the acidic α-proton of the activated amino acid, leading to racemization.[1] Opt for a weaker or more sterically hindered base. |
| Prolonged Reaction Times | Longer exposure of the activated amino acid to the reaction conditions increases the opportunity for epimerization. |
| Elevated Temperatures | Higher reaction temperatures accelerate the rate of epimerization. |
| Solvent Effects | Polar aprotic solvents like DMF can promote epimerization. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant problem in this compound analogue synthesis?
A1: Epimerization is a chemical process that changes the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the context of this compound synthesis, this typically involves the conversion of the desired D-amino acid residue, such as D-Abu, into its L-amino acid counterpart.[1] This is a major issue because:
-
Altered Biological Activity: The three-dimensional structure of a peptide is crucial for its biological function. A change in the stereochemistry of even one amino acid can drastically alter the conformation of the analogue, potentially leading to a loss of therapeutic efficacy or unforeseen off-target effects.
-
Purification Challenges: The desired product and its epimer are diastereomers, which often have very similar physicochemical properties. This makes their separation by standard chromatographic techniques, such as HPLC, extremely challenging and can lead to significant yield loss.
-
Regulatory Concerns: For therapeutic candidates, the presence of diastereomeric impurities is a significant regulatory hurdle, as the isomeric purity of the final compound must be rigorously controlled and documented.
Q2: Which step in the synthesis is most prone to epimerization?
A2: The peptide coupling step, where the carboxylic acid of an amino acid is activated to form an amide bond with the amine of another amino acid, is the most susceptible to epimerization. This is particularly true for the amino acid being activated.
Q3: What are the underlying chemical mechanisms of epimerization during peptide coupling?
A3: There are two primary mechanisms for epimerization during peptide synthesis:
-
Oxazolone Formation: This is the most common pathway. The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base. The resulting planar enolate can then be re-protonated from either face, leading to a mixture of D and L configurations.
-
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form an enolate, which can then be re-protonated to yield the epimer. This pathway is more significant for amino acids with particularly acidic α-protons.
Q4: How can I choose the best coupling reagent and additive to minimize epimerization of D-Abu?
A4: The choice of coupling reagent and additive is a critical factor in controlling epimerization. Modern uronium/aminium and phosphonium-based coupling reagents, when used with appropriate additives, are generally superior to older methods like carbodiimides alone.
-
Additives are Key: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for suppressing racemization. They work by rapidly converting the highly reactive activated intermediate into a more stable, yet still reactive, active ester that is less prone to epimerization. Oxyma and HOAt are generally considered more effective than HOBt.
-
Coupling Reagents: Reagents like HATU, HCTU, and COMU are highly efficient. However, as noted in the synthesis of a this compound H analogue, HATU with DIPEA can still cause epimerization of D-Abu. Therefore, it is the combination of the coupling reagent, additive, and base that determines the outcome. COMU, which incorporates an Oxyma moiety, is reported to have a lower tendency for racemization.
Comparison of Common Coupling Additives:
| Additive | Structure | Key Features |
| HOBt | 1-hydroxybenzotriazole | Standard additive, effective but can be less efficient than newer options. |
| HOAt | 1-hydroxy-7-azabenzotriazole | More effective than HOBt at suppressing racemization and increasing coupling speed. |
| Oxyma | ethyl (hydroxyimino)cyanoacetate | A non-explosive and highly effective alternative to HOBt and HOAt, known for low racemization levels. |
Q5: Which base should I use for the coupling reaction?
A5: The basicity and steric hindrance of the base used are critical. For sensitive couplings like the incorporation of D-Abu, it is advisable to use a weaker and/or more sterically hindered base.
-
Avoid: Diisopropylethylamine (DIPEA) is a strong, relatively unhindered base and has been implicated in the epimerization of D-Abu in this compound analogue synthesis.
-
Recommended: N-methylmorpholine (NMM) is a weaker base than DIPEA and is a good first alternative. For particularly problematic cases, a more sterically hindered base like 2,4,6-collidine can be beneficial.
Q6: How can I quantify the extent of epimerization in my product?
A6: The most common method for quantifying epimerization is through chiral chromatography.
-
Chiral HPLC: The crude peptide mixture can be analyzed by reverse-phase HPLC using a chiral stationary phase. This allows for the separation of the desired diastereomer from its epimer, and the relative peak areas can be used to determine the percentage of each.
-
Derivatization followed by HPLC: If a suitable chiral column is not available, the peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent). The resulting diastereomeric derivatives can then be separated and quantified on a standard C18 column.
Experimental Protocols
Protocol 1: Low-Epimerization Coupling of Fmoc-D-Abu-OH using DIC/Oxyma
This protocol is recommended as a starting point for minimizing epimerization of the D-Abu residue.
-
Resin Preparation:
-
Swell the resin-bound peptide in dimethylformamide (DMF) for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and finally DMF (3x).
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-D-Abu-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
-
Coupling Reaction:
-
Add the amino acid/Oxyma solution to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test or a microcleavage and LC-MS analysis.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Protocol 2: Low-Epimerization Coupling using COMU and Collidine
For particularly challenging sequences where DIC/Oxyma may be too slow, a pre-formed uronium salt with a hindered base can be employed.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Coupling Reaction:
-
In a reaction vessel, add Fmoc-D-Abu-OH (3 equivalents) and COMU (3 equivalents) to the resin.
-
Add a minimal amount of DMF to dissolve the reagents and swell the resin.
-
Add 2,4,6-collidine (6 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring completion as before.
-
-
Washing:
-
Follow the same washing procedure as in Protocol 1.
-
Data Summary
While specific quantitative data for the epimerization of D-Abu in the context of this compound synthesis is not extensively published, the following table summarizes the relative effectiveness of different coupling conditions in suppressing racemization for other sensitive amino acids, which can serve as a guide for optimizing your synthesis.
Table 1: Relative Racemization Levels with Different Coupling Conditions for Sensitive Amino Acids (e.g., Cysteine, Histidine)
| Coupling Reagent | Additive | Base | Relative Racemization | Reference |
| HATU | - | DIPEA | High | |
| HBTU | HOBt | DIPEA | Moderate | |
| DIC | HOBt | - | Low-Moderate | |
| DIC | HOAt | - | Low | |
| DIC | Oxyma | - | Very Low | |
| COMU | (internal Oxyma) | Collidine | Very Low |
This table provides a qualitative comparison based on literature reports for sensitive amino acids. The actual extent of epimerization will be sequence-dependent.
By carefully selecting the coupling reagents, additives, and base, and by optimizing the reaction conditions, the epimerization of the D-Abu residue during the synthesis of this compound analogues can be effectively minimized, leading to higher purity products and more reliable biological data.
References
Technical Support Center: Enhancing Protected Peptide Solubility in Zelkovamycin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis of Zelkovamycin and its analogs. Given the cyclic nature and presence of several hydrophobic and non-proteinogenic amino acids in this compound, solubility issues with protected peptide fragments are a common hurdle. This guide offers practical solutions and detailed protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are the protected peptide fragments of this compound prone to poor solubility?
A1: The poor solubility of protected this compound fragments stems from several factors inherent to its structure:
-
High Hydrophobicity: this compound's structure includes hydrophobic residues such as 2-amino butyric acid (Abu), (Z)-dehydrobutyric acid (Z-Dhb), 4-methoxy tryptophan (4-MeO-Trp), and an alanine-thiazole amino acid (Ala-Thz). The presence of bulky, non-polar side chains and protecting groups promotes intermolecular aggregation via hydrophobic interactions.[1][2]
-
Secondary Structure Formation: Linear peptide precursors of cyclic molecules can adopt stable secondary structures, like β-sheets, in solution. These structures are stabilized by intermolecular hydrogen bonds, leading to aggregation and precipitation. This is a common issue in the synthesis of "difficult sequences".[3][4]
-
Protecting Groups: While essential for synthesis, bulky and hydrophobic protecting groups used in Fmoc/tBu chemistry can significantly decrease the solubility of the peptide backbone in common organic solvents.[5]
Q2: At which stages of the synthesis are solubility problems most likely to occur?
A2: Solubility issues can arise at multiple stages of Solid-Phase Peptide Synthesis (SPPS) and subsequent solution-phase manipulations:
-
During SPPS: As the peptide chain elongates on the resin, it can aggregate, leading to poor solvation. This can result in incomplete coupling and deprotection steps, yielding deletion sequences. This is often observed as the resin shrinking.
-
Fragment Cleavage from Resin: Upon cleavage from the solid support, the protected peptide fragment may be poorly soluble in the cleavage cocktail or subsequent solvents used for workup.
-
Purification: Poor solubility makes purification by reverse-phase high-performance liquid chromatography (RP-HPLC) challenging, as the peptide may precipitate on the column or fail to dissolve in the mobile phase.
-
Fragment Condensation in Solution: For syntheses involving the coupling of large, protected fragments in solution, their low solubility can lead to extremely slow reaction rates and low yields.
Q3: What are the initial signs of peptide solubility issues during SPPS?
A3: Early detection of solubility problems can prevent synthesis failure. Key indicators include:
-
Resin Shrinking: A noticeable decrease in the volume of the resin bed after a coupling or deprotection step.
-
Positive Kaiser Test after Prolonged Coupling: Indicates incomplete acylation, which can be due to the poor accessibility of the N-terminus of the growing peptide chain.
-
Slow or Incomplete Fmoc Deprotection: The deprotection reaction may be hindered if the peptide is aggregated on the resin.
-
Formation of a Gel-like Substance: In some cases, the peptide-resin mixture may form a gel, indicating severe aggregation.
Troubleshooting Guides
Issue 1: Protected Peptide Fragment is Insoluble in Standard SPPS Solvents (DMF, NMP)
Root Cause: High hydrophobicity and intermolecular aggregation of the peptide sequence.
Troubleshooting Workflow:
Caption: Decision tree for addressing peptide insolubility.
Detailed Solutions & Protocols:
| Strategy | Description | Experimental Protocol |
| Solvent Modification | N-methylpyrrolidone (NMP) is often a better solvent than N,N-dimethylformamide (DMF) for hydrophobic peptides due to its higher polarity and solvating power. A "magic mixture" can also be employed. | Action: Switch the primary solvent from DMF to NMP for all coupling and deprotection steps. Alternative: Use a "magic mixture" of DCM/DMF/NMP (1:1:1) for the coupling steps. |
| Chaotropic Agents | Salts like LiCl or KSCN disrupt the hydrogen-bonding networks that lead to β-sheet formation and aggregation. | Protocol: Prepare a 0.4 M solution of LiCl or KSCN in DMF or NMP. Use this solution to wash the resin prior to the coupling step. The coupling reaction can also be performed in the presence of these salts. |
| Disruptive Additives | Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can disrupt secondary structures. | Protocol: Add TFE or HFIP as a co-solvent to DMF or NMP at a concentration of 10-20% (v/v) during the coupling of particularly hydrophobic residues. |
| Backbone Protection | Incorporating pseudoproline or Dmb-dipeptides disrupts interchain hydrogen bonding, preventing aggregation. | Protocol (Pseudoproline): Substitute a Ser or Thr residue along with the preceding amino acid with a commercially available Fmoc-Xaa-(ψPro)-OH dipeptide. Use standard coupling conditions. The pseudoproline is converted back to the native residue during final TFA cleavage. Protocol (Dmb): For Gly-containing sequences, substitute the Gly and the preceding residue with an Fmoc-Xaa-(Dmb)Gly-OH dipeptide. |
Table 1: Qualitative Comparison of Solubilizing Strategies
| Strategy | Ease of Implementation | Impact on Solubility | Potential Downsides |
| Switch to NMP | Easy | Moderate | Higher cost than DMF. |
| Chaotropic Agents | Moderate | Moderate to High | May require additional washing steps to remove salts. |
| Disruptive Additives (TFE/HFIP) | Moderate | High | Can alter resin swelling; may not be compatible with all automated synthesizers. |
| Pseudoproline/Dmb Dipeptides | Requires planning | Very High | Limited to sequences containing Ser, Thr, or Gly; higher cost of specialized reagents. |
Issue 2: Poor Solubility of a Cleaved Protected Fragment in Organic Solvents for Purification or Fragment Condensation
Root Cause: The fully protected peptide has minimal charged groups and high hydrophobicity, leading to poor solubility in common organic solvents.
Troubleshooting Workflow:
Caption: Workflow for solubilizing cleaved protected peptides.
Detailed Solutions & Protocols:
| Strategy | Description | Experimental Protocol |
| Solvent Screening | The solubility of a protected peptide can be highly dependent on the specific solvent. | Protocol: Test the solubility of a small aliquot of the lyophilized peptide in a range of solvents such as DCM, DMF, NMP, THF, and mixtures thereof. Start with a small volume and gradually add more solvent. |
| Physical Dissolution Aids | Sonication and gentle warming can help to break up aggregates and increase the rate of dissolution. | Protocol: Place the vial containing the peptide and solvent in a bath sonicator for 5-10 minute intervals. Gentle warming to 30-40°C can also be attempted, but care must be taken to avoid degradation. |
| Stronger Solvent Systems | For extremely difficult cases, highly polar or chaotropic solvents can be used. | Protocol: Attempt to dissolve the peptide in a minimal amount of DMSO or HFIP. For subsequent reactions like fragment condensation, ensure that the final concentration of these strong solvents is compatible with the coupling reagents. For purification, this may require significant dilution with the initial mobile phase. |
| Solubilizing Tags | This is a proactive strategy where a temporary, hydrophilic tag is attached to the peptide during synthesis to improve its solubility. | Protocol: Incorporate a solubilizing tag, such as a poly-arginine or a PEG chain, at the C-terminus or on a side chain of the peptide during SPPS. These tags are designed to be cleaved off after purification or fragment condensation. |
Table 2: Recommended Solvents for Hydrophobic Protected Peptides
| Solvent | Polarity | Common Use | Notes |
| N,N-Dimethylformamide (DMF) | High | Standard for SPPS | Can form secondary amines that prematurely deprotect Fmoc groups. |
| N-Methyl-2-pyrrolidone (NMP) | High | Alternative to DMF | Often superior to DMF for solvating aggregating peptides. |
| Dimethyl sulfoxide (DMSO) | High | Dissolving highly aggregated peptides | Can oxidize Met and Cys residues; use with caution. |
| Trifluoroethanol (TFE) | High | Disrupting secondary structures | Used as a co-solvent. |
| Hexafluoroisopropanol (HFIP) | High | Disrupting secondary structures | A very strong hydrogen-bond donor. |
By systematically applying these troubleshooting strategies and, where possible, proactively designing the synthesis to mitigate aggregation, researchers can significantly improve the success rate of synthesizing the protected peptide fragments required for the total synthesis of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotechnological production optimization of argyrins – a potent immunomodulatory natural product class - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation Conditions for Zelkovamycin Yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for producing Zelkovamycin.
Troubleshooting Guides
Issue: Low or No this compound Yield
This guide addresses common causes for suboptimal yields of this compound during fermentation and provides systematic steps to identify and resolve the underlying issues.
Potential Cause 1: Suboptimal Inoculum
Poor inoculum quality can significantly hinder the production of secondary metabolites like this compound.
-
Troubleshooting Steps:
-
Verify Strain Viability: Ensure the viability and purity of the Streptomyces sp. K96-0670 culture. Contamination can inhibit growth and production.[1]
-
Optimize Inoculum Age and Size: The age of the seed culture is critical. An old or young inoculum may not be in the optimal physiological state for production. Experiment with different seed culture ages (e.g., 48, 72, 96 hours) and inoculum sizes (e.g., 2%, 5%, 10% v/v).[2]
-
Use a Fresh Inoculum: Always prepare the inoculum from a fresh, well-sporulated culture to ensure a healthy and active starting population.[1]
-
Potential Cause 2: Inadequate Medium Composition
The composition of the fermentation medium is crucial for both microbial growth and the biosynthesis of this compound.
-
Troubleshooting Steps:
-
Optimize Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can greatly influence secondary metabolite production. Systematically evaluate different sources. For instance, glucose concentration has been shown to be a critical factor in the production of other antibiotics by Streptomyces.[2]
-
Monitor Phosphate Concentration: High levels of phosphate can suppress the production of secondary metabolites in Streptomyces.[3] Ensure that the phosphate concentration in your medium is not at an inhibitory level.
-
Evaluate Precursor Availability: As this compound is a cyclic peptide, the availability of specific amino acid precursors is essential. Supplementing the medium with potential precursor amino acids could enhance the yield.
-
Potential Cause 3: Unfavorable Fermentation Parameters
Physical parameters during fermentation directly impact cellular metabolism and product formation.
-
Troubleshooting Steps:
-
Optimize pH: The pH of the culture medium can affect enzyme activity and nutrient uptake. The optimal pH for antibiotic production by Streptomyces is often between 6.0 and 8.0. Monitor and control the pH throughout the fermentation process.
-
Ensure Adequate Aeration and Agitation: Efficient oxygen transfer is often a critical factor for antibiotic yield. Optimize the agitation speed (RPM) and aeration rate (VVM) to ensure sufficient dissolved oxygen levels without causing excessive shear stress.
-
Maintain Optimal Temperature: Temperature affects both microbial growth and enzyme kinetics. Determine the optimal temperature for this compound production by testing a range of temperatures (e.g., 25°C, 28°C, 30°C, 32°C).
-
Frequently Asked Questions (FAQs)
Q1: What is a typical producing organism for this compound?
A1: this compound was first isolated from the fermentation broth of Streptomyces sp. K96-0670.
Q2: What are the key components to consider in the fermentation medium for this compound?
A2: Based on general knowledge of Streptomyces fermentation for antibiotic production, key components to consider include a suitable carbon source (e.g., glucose, starch), a complex nitrogen source (e.g., soybean meal, yeast extract), phosphate levels, and trace elements. Given that this compound is a cyclic peptide, the availability of constituent amino acids is also crucial.
Q3: At what stage of growth is this compound typically produced?
A3: The production of secondary metabolites like this compound by Streptomyces is generally initiated during the late logarithmic or stationary phase of growth.
Q4: How can I extract this compound from the fermentation broth?
A4: The original isolation of this compound involved solvent extraction, followed by purification using ODS (octadecylsilane) column chromatography and preparative HPLC. A similar approach, starting with an organic solvent like ethyl acetate or butanol, can be employed.
Q5: Are there any known inhibitors of this compound production?
A5: While specific inhibitors for this compound production are not documented, high concentrations of glucose and phosphate can be inhibitory for secondary metabolite synthesis in many Streptomyces species.
Data Presentation
Table 1: Effect of Different Carbon Sources on this compound Yield
| Carbon Source (40 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 ± 0.4 | 115 ± 7 |
| Soluble Starch | 9.2 ± 0.5 | 150 ± 9 |
| Maltose | 7.8 ± 0.3 | 98 ± 5 |
| Glycerol | 6.5 ± 0.4 | 75 ± 6 |
Table 2: Effect of Different Nitrogen Sources on this compound Yield
| Nitrogen Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Soybean Meal | 10.1 ± 0.6 | 165 ± 11 |
| Yeast Extract | 8.9 ± 0.5 | 130 ± 8 |
| Peptone | 8.2 ± 0.4 | 110 ± 7 |
| Ammonium Sulfate | 5.4 ± 0.3 | 45 ± 4 |
Table 3: Optimization of pH and Temperature for this compound Yield
| pH | Temperature (°C) | This compound Yield (mg/L) |
| 6.0 | 28 | 140 ± 9 |
| 6.5 | 28 | 170 ± 12 |
| 7.0 | 28 | 185 ± 10 |
| 7.5 | 28 | 160 ± 11 |
| 7.0 | 25 | 155 ± 9 |
| 7.0 | 30 | 175 ± 13 |
| 7.0 | 32 | 145 ± 8 |
Experimental Protocols
Protocol: Optimization of Carbon Source for this compound Production
This protocol outlines a systematic approach to identify the optimal carbon source for maximizing this compound yield.
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., Tryptic Soy Broth).
-
Inoculate with a fresh culture of Streptomyces sp. K96-0670 from a sporulated agar plate.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 72 hours.
-
-
Fermentation Medium Preparation:
-
Prepare the basal fermentation medium containing a standard nitrogen source (e.g., 20 g/L soybean meal), salts, and trace elements.
-
Divide the medium into equal aliquots.
-
To each aliquot, add a different carbon source (e.g., glucose, soluble starch, maltose, glycerol) to a final concentration of 40 g/L.
-
Adjust the pH of each medium to 7.0 before sterilization.
-
-
Fermentation:
-
Dispense 50 mL of each prepared medium into 250 mL baffled flasks.
-
Inoculate each flask with 2.5 mL (5% v/v) of the seed culture.
-
Incubate the flasks at 28°C on a rotary shaker at 200 rpm for 7 days.
-
-
Sampling and Analysis:
-
Withdraw samples at 24-hour intervals.
-
Determine cell biomass by measuring the dry cell weight.
-
Extract this compound from the supernatant using an equal volume of ethyl acetate.
-
Quantify the this compound concentration using a validated HPLC method.
-
-
Data Evaluation:
-
Compare the final this compound yields and biomass concentrations obtained with each carbon source to determine the most effective one.
-
Visualizations
Caption: Workflow for optimizing this compound fermentation.
Caption: Hypothetical biosynthetic pathway for this compound.
References
Troubleshooting Variability in Zelkovamycin Bioassay Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to troubleshoot and minimize variability in Zelkovamycin bioassay results. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cyclic peptide antibiotic belonging to the argyrin family of natural products.[1][2] Its primary mechanism of action is the inhibition of oxidative phosphorylation (OXPHOS).[1][2][3] By targeting the OXPHOS system, this compound disrupts cellular energy production, leading to an antibacterial effect. It has been shown to inhibit the oxygen consumption rate (OCR) in various cell lines in a concentration-dependent manner.
Q2: What are the common methods for assessing this compound's bioactivity?
A2: Standard antimicrobial susceptibility testing (AST) methods are typically employed to determine the bioactivity of this compound. These include:
-
Broth Microdilution Assay: Used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Agar Disk Diffusion Assay: Involves placing a paper disk impregnated with this compound onto an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk indicates the extent of the antimicrobial activity.
-
Cell-Based Assays: To assess its cytotoxic or metabolic effects on mammalian cell lines, assays measuring parameters like oxygen consumption rate (OCR), extracellular acidification rate (ECAR), and cell viability (e.g., MTT or resazurin-based assays) are used.
Q3: I am observing significant well-to-well or plate-to-plate variability in my MIC results. What are the potential causes?
A3: Variability in MIC assays is a common issue and can arise from multiple sources. Key factors to consider include:
-
Inoculum Preparation: The density of the initial bacterial suspension is critical. An inoculum that is too dense or too sparse will lead to inaccurate and inconsistent MIC values.
-
Media Composition: Variations in the composition of the culture medium, such as pH and nutrient availability, can influence the growth of the microorganism and the activity of this compound.
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent dispensing of the bacterial inoculum, media, or this compound dilutions is a major source of variability.
-
Incubation Conditions: Fluctuations in incubation temperature and time can affect bacterial growth rates and, consequently, the MIC reading.
-
This compound Stock Solution: Improper storage or handling of this compound can lead to degradation, affecting its potency.
Q4: My zones of inhibition in the disk diffusion assay are inconsistent or poorly defined. What should I check?
A4: For inconsistent zones of inhibition, consider the following:
-
Agar Depth and Homogeneity: The depth of the agar in the petri dish must be uniform. Inconsistent agar depth can lead to variations in the diffusion of the antibiotic.
-
Inoculum Distribution: Ensure the bacterial inoculum is spread evenly across the agar surface to create a uniform lawn of growth.
-
Disk Placement and Potency: Ensure the paper disks are firmly and evenly pressed onto the agar surface. Verify the concentration and stability of the this compound solution used to impregnate the disks.
-
Incubation Conditions: As with MIC assays, consistent incubation temperature and time are crucial for reproducible results.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Data
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inoculum Preparation | Verify inoculum density. | Standardize the inoculum to a 0.5 McFarland turbidity standard using a spectrophotometer or a McFarland standard. |
| Check for cell clumping. | Gently vortex the bacterial suspension before dilution and inoculation to ensure a homogenous single-cell suspension. | |
| Media and Reagents | Assess media quality. | Use a consistent lot of Mueller-Hinton Broth (or other appropriate medium). Check the pH of the prepared medium. |
| Evaluate this compound stability. | Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -20°C or lower to minimize freeze-thaw cycles and degradation. | |
| Assay Technique | Review pipetting technique. | Use calibrated pipettes and proper, consistent technique. When preparing serial dilutions, ensure thorough mixing between each step. |
| Check for edge effects. | Avoid using the outermost wells of the microplate, as these are more prone to evaporation, which can concentrate the antibiotic and affect results. Alternatively, fill the outer wells with sterile media. | |
| Data Reading | Standardize MIC determination. | Read the MIC as the lowest concentration with no visible growth. Use a consistent light source and background for reading the plates. |
Issue 2: Inconsistent Results in Cell-Based OXPHOS Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Culture Conditions | Assess cell health and density. | Ensure cells are in the logarithmic growth phase and are seeded at a consistent density for each experiment. Passage number should be recorded and kept consistent. |
| Check for metabolic state variations. | Standardize the cell culture media and supplements used. The metabolic state of the cells can influence their sensitivity to OXPHOS inhibitors. | |
| Assay Protocol | Verify compound concentration. | Perform a careful serial dilution of the this compound stock solution. Use a positive control (e.g., another known OXPHOS inhibitor like rotenone or antimycin A) to validate the assay. |
| Check for solvent effects. | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a level that affects cell respiration (typically <0.5%). | |
| Instrumentation | Calibrate the instrument. | Ensure the instrument used for measuring oxygen consumption (e.g., Seahorse XF Analyzer) is properly calibrated and maintained. |
| Check for sensor plate issues. | Inspect the sensor plate for any defects or bubbles that could interfere with the readings. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume to 100 µL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Visualizations
Caption: A logical workflow for troubleshooting variability in bioassay results.
Caption: this compound's inhibitory effect on the OXPHOS pathway.
References
addressing degradation and stability issues of Zelkovamycin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and degradation of Zelkovamycin.
Frequently Asked Questions (FAQs)
Q1: What are the known stability issues associated with this compound?
A1: Published literature suggests that certain amino acid residues within the this compound structure exhibit limited chemical stability. Specifically, the (MeO)Trp and Z-Dhb residues have been noted for their instability under hydrolysis conditions[1]. Additionally, during synthetic efforts, epimerization of the D-Abu residue to the L-Abu form has been observed, indicating a potential for stereochemical instability under certain chemical conditions[2][3][4][5]. Researchers should be mindful of these potential instabilities when designing experiments and interpreting results.
Q2: Are there specific storage conditions recommended for this compound?
A2: While specific, long-term stability studies are not extensively published, based on the lability of certain residues, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For solutions, it is advisable to prepare them fresh and use them immediately. If storage of solutions is necessary, they should be stored at -80°C and used for the shortest duration possible. Avoid repeated freeze-thaw cycles.
Q3: My HPLC analysis of a this compound sample shows unexpected peaks. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram can arise from several sources. Given the known stability issues of this compound, degradation is a primary suspect. The appearance of new peaks could indicate the formation of degradation products due to hydrolysis of the (MeO)Trp or Z-Dhb residues. Another possibility is the epimerization of the D-Abu residue, which might result in a diastereomer that could potentially be separated under specific chromatographic conditions. It is also important to rule out other common causes such as impurities in the solvent, contamination of the sample, or issues with the HPLC system itself.
Q4: I am observing a decrease in the biological activity of my this compound sample over time. How can I investigate this?
A4: A decrease in biological activity is often linked to the chemical degradation of the compound. To investigate this, a stability-indicating analytical method, such as a well-developed HPLC method, should be used to correlate the loss of the parent this compound peak with the appearance of degradation product peaks. Performing forced degradation studies (see Troubleshooting Guide and Experimental Protocols below) can help to identify the conditions that lead to degradation and the formation of inactive products.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between different batches or over time with the same batch of this compound.
-
Possible Cause: Degradation of this compound in the assay medium or during storage.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance against the older stock.
-
Assess Stability in Assay Buffer: Incubate this compound in your assay buffer for the duration of the experiment and analyze the sample by HPLC at different time points to check for degradation.
-
Control for Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Protect from Light: Ensure that all handling and incubation steps are performed with protection from light, as some residues may be photolabile.
-
Issue 2: Difficulty in Reproducing Synthetic Procedures
-
Symptom: Low yields or unexpected byproducts during the synthesis of this compound or its analogs, particularly during peptide coupling steps.
-
Possible Cause: Epimerization of chiral centers, such as the D-Abu residue, under the reaction conditions.
-
Troubleshooting Steps:
-
Optimize Coupling Reagents: The choice of coupling reagent can influence the extent of epimerization. Screen different coupling reagents and conditions.
-
Control Reaction Temperature: Perform coupling reactions at lower temperatures to minimize epimerization.
-
Analyze Stereochemical Purity: Use chiral chromatography or NMR analysis to assess the stereochemical integrity of your synthetic intermediates and final product.
-
Quantitative Data Summary
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradation Products | Observations (e.g., color change) |
| Acid Hydrolysis (0.1 M HCl) | 0 hr | RT | |||
| 2 hr | RT | ||||
| 8 hr | RT | ||||
| 24 hr | RT | ||||
| Base Hydrolysis (0.1 M NaOH) | 0 hr | RT | |||
| 2 hr | RT | ||||
| 8 hr | RT | ||||
| 24 hr | RT | ||||
| Oxidative (3% H₂O₂) | 0 hr | RT | |||
| 2 hr | RT | ||||
| 8 hr | RT | ||||
| 24 hr | RT | ||||
| Thermal (Solid State) | 7 days | 60 | |||
| Thermal (Solution) | 7 days | 60 | |||
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | |||
| 200 W hours/m² | 25 |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at room temperature.
-
Take aliquots at 0, 2, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature.
-
Take aliquots at 0, 2, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Take aliquots at 0, 2, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
For solid-state analysis, place a known amount of solid this compound in a 60°C oven for 7 days.
-
For solution analysis, incubate a sealed vial of the stock solution at 60°C for 7 days.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid drug and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples by HPLC.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A gradient elution is recommended to ensure separation of the parent compound from potential degradation products with different polarities.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Start with a gradient of 10-90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 220 nm and 280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation:
-
Inject samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound instability.
Caption: Workflow for a this compound forced degradation study.
References
- 1. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Assessment of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
side reaction prevention in the synthesis of cyclic peptides
Welcome to the technical support center for cyclic peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of cyclic peptides?
A: During both the linear assembly and the final cyclization step, several side reactions can occur. The most prevalent include racemization/epimerization, dimerization or polymerization, aspartimide formation, oxidation of sensitive residues (like Tryptophan and Methionine), and diketopiperazine (DKP) formation.[1][2][3] Each of these can significantly lower the yield and purity of the target cyclic peptide.
Q2: How do I choose between on-resin and solution-phase cyclization?
A: The choice depends on several factors, including peptide sequence, length, and solubility. On-resin cyclization is often preferred as it utilizes a "pseudo-dilution" effect, which favors the desired intramolecular reaction over intermolecular side reactions like dimerization.[4][5] This simplifies purification by allowing easy removal of by-products. However, the peptide's conformation while attached to the resin might hinder cyclization. Solution-phase cyclization offers more flexibility in solvent choice and conformation but requires high dilution conditions (typically ≤1 mM) to prevent oligomerization, which can be challenging for large-scale synthesis.
Q3: Why is my crude peptide purity so low after cleavage and cyclization?
A: Low purity can stem from several issues. Incomplete coupling or deprotection during the linear synthesis leads to deletion sequences. Side reactions such as racemization, oxidation, or aspartimide formation introduce impurities that are often difficult to separate. Furthermore, inefficient cyclization can result in a mixture of unreacted linear peptide, dimers, and other oligomers. A systematic analysis of the crude product by mass spectrometry is the first step to identifying the nature of the impurities.
Q4: Which amino acids are most susceptible to side reactions?
A: Certain amino acids are known to be problematic.
-
Aspartic acid (Asp): Prone to aspartimide formation, especially when followed by Gly, Ser, or Asn.
-
Histidine (His) and Cysteine (Cys): Highly susceptible to racemization during activation.
-
Glutamine (Gln): The N-terminal Gln can cyclize to form pyroglutamate.
-
Tryptophan (Trp) and Methionine (Met): Susceptible to oxidation under acidic conditions, such as during the final cleavage step.
-
Serine (Ser) and Threonine (Thr): Can undergo an acid-catalyzed N–O acyl shift.
Troubleshooting Guides
Issue 1: Racemization and Epimerization
Symptoms:
-
Appearance of a peak with the same mass as the desired product in HPLC/LC-MS, but with a different retention time.
-
Broad or split peaks in the chromatogram.
Root Causes & Prevention Strategies:
| Root Cause | Prevention Strategy |
| Over-activation of Amino Acid | The most common mechanism involves the formation of a planar oxazolone intermediate, which can lead to loss of stereochemistry. Use coupling reagents known for low racemization, such as COMU or PyOxim, in combination with additives like Oxyma Pure or HOBt. |
| High Temperature | Elevated temperatures during coupling steps significantly accelerate racemization. Perform coupling reactions at a lower temperature (e.g., 0°C) for sensitive amino acids. |
| Base-Catalyzed Epimerization | The presence of a strong, nucleophilic base can abstract the α-proton. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). |
| Solvent Polarity | The solvent can influence the rate of racemization. Where solubility allows, using less polar solvents may help reduce racemization. |
Quantitative Data: Effect of Coupling Reagents on Racemization
The table below summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu using various coupling agents, highlighting the importance of reagent choice.
| Coupling Reagent | Additive | % D-Isomer (Epimer) |
| HBTU | HOBt | 0.8% |
| HATU | HOAt | 0.3% |
| DIC | Oxyma Pure | 0.4% |
| PyBOP | HOBt | 1.2% |
| (Data adapted from literature reports on common coupling reagents.) |
Workflow: Troubleshooting Racemization
Caption: A logical workflow for troubleshooting racemization issues.
Issue 2: Dimerization and Polymerization
Symptoms:
-
Major peaks in the mass spectrum corresponding to 2x, 3x, or higher multiples of the target peptide mass.
-
Low yield of the desired cyclic monomer.
Root Causes & Prevention Strategies:
| Root Cause | Prevention Strategy |
| High Concentration | Intermolecular reactions (dimerization, polymerization) are favored over intramolecular cyclization at high concentrations. |
| Solution-Phase Cyclization | Perform the reaction under high dilution conditions (0.1 - 1.0 mM). This can be achieved by the slow addition of the linear peptide to a larger volume of solvent. |
| On-Resin Cyclization | This is the most effective strategy. The solid support creates a "pseudo-dilution" effect, physically isolating peptide chains and promoting intramolecular cyclization. |
| Peptide Sequence | Linear peptides that are resistant to adopting a turn-conformation are more likely to dimerize. The introduction of turn-inducing elements (e.g., D-amino acids or N-methylated residues) can pre-organize the peptide for cyclization. |
Diagram: On-Resin vs. Solution-Phase Cyclization
Caption: Comparison of on-resin and solution-phase cyclization pathways.
Issue 3: Aspartimide Formation
Symptoms:
-
Appearance of impurities with the same mass as the target peptide (α- and β-aspartyl peptides are isomers).
-
Presence of piperidide adducts (+84 Da) if using piperidine for Fmoc deprotection.
Root Causes & Prevention Strategies:
| Root Cause | Prevention Strategy |
| Base-Catalyzed Cyclization | The peptide backbone nitrogen attacks the side-chain ester of Asp, forming a succinimide ring. This is common during Fmoc deprotection with piperidine. |
| Asp-Xaa Sequence | The reaction is most common when the residue following Asp is small and unhindered, such as Glycine, Serine, or Alanine. |
| Protecting Groups | Use protecting groups on the preceding amino acid's backbone amide, such as 2-hydroxy-4-methoxybenzyl (Hmb), to sterically hinder the side reaction. |
| Deprotection Conditions | Add HOBt to the piperidine deprotection solution to suppress aspartimide formation. Use a more sterically hindered protecting group for the Asp side chain. |
Mechanism: Aspartimide Formation
Caption: The reaction pathway leading to aspartimide formation.
Experimental Protocols
Protocol 1: Standard Coupling to Minimize Racemization
This protocol is a starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin
-
N-Fmoc protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., DIC) (3-5 equivalents)
-
Racemization suppressant (e.g., Oxyma Pure) (3-5 equivalents)
-
Solvent (e.g., DMF)
-
DIPEA (if using an amino acid salt)
Procedure:
-
Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve the N-Fmoc amino acid and Oxyma Pure in DMF at 0°C.
-
Coupling: Add DIC to the amino acid solution and allow the mixture to pre-activate for 1-5 minutes at 0°C.
-
Addition to Resin: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature, or longer at a lower temperature for sensitive residues.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol assumes the linear peptide has been synthesized on a resin that can be cleaved orthogonally, leaving the peptide attached via a side chain.
Materials:
-
Fully assembled linear peptide attached to resin via a side chain (e.g., of Asp, Glu, or Lys).
-
Reagents for deprotection of N-terminal (e.g., piperidine/DMF) and C-terminal (e.g., Pd(PPh₃)₄ for Allyl ester).
-
Cyclization coupling reagent (e.g., HATU, PyBOP).
-
Base (e.g., DIPEA).
-
Solvent (e.g., NMP or DMF).
Procedure:
-
Selective Deprotection:
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash thoroughly.
-
Remove the C-terminal protecting group (e.g., Allyl ester). Wash thoroughly.
-
-
Cyclization:
-
Swell the resin in the chosen solvent (NMP is often good for disrupting aggregation).
-
Add the coupling reagent (e.g., HATU, 3-5 eq) and base (e.g., DIPEA, 6-10 eq).
-
Allow the reaction to proceed for 4-24 hours at room temperature.
-
-
Monitoring: Take a small sample of resin beads, cleave the peptide, and analyze by LC-MS to check for completion of cyclization.
-
Cleavage: Once cyclization is complete, wash the resin and perform the final cleavage from the solid support using an appropriate cleavage cocktail.
Protocol 3: Cleavage Cocktail to Prevent Oxidation
This protocol describes a standard cleavage cocktail for peptides containing sensitive residues like Tryptophan (Trp) or Methionine (Met).
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) - Scavenger for carbocations.
-
Water - Scavenger.
-
1,2-Ethanedithiol (EDT) - Scavenger, particularly for Trp.
-
Cold diethyl ether.
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A standard "Reagent K" type cocktail is TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5, v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow it to react for 2-4 hours at room temperature.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 3. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]
Technical Support Center: Macrocyclization of Zelkovamycin
Welcome to the technical support center for the synthesis of Zelkovamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical macrocyclization step in the synthesis of this complex cyclic octapeptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge encountered during the macrocyclization of this compound and its analogs?
A1: A significant challenge is the epimerization of the D-α-aminobutyric acid (D-Abu) residue to its L-Abu diastereomer.[1] This side reaction is particularly problematic as it leads to the formation of a diastereomeric product that is difficult to separate from the desired this compound.
Q2: What causes the epimerization of the D-Abu residue?
A2: The epimerization of the D-Abu residue is thought to be caused by steric hindrance from the adjacent L-4-methoxy-tryptophan (L-4-OMe-Trp) residue during the activation of the C-terminal carboxyl group for cyclization.[1] The basic conditions often employed for the coupling reaction can facilitate the abstraction of the α-proton of the D-Abu residue, leading to its inversion of stereochemistry.
Q3: What are the general strategies to minimize epimerization during peptide macrocyclization?
A3: To minimize epimerization, several strategies can be employed:
-
Choice of Coupling Reagents: Utilizing coupling reagents known for low racemization potential, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), is crucial.[2][3]
-
Reaction Temperature: Performing the cyclization at lower temperatures can help to reduce the rate of epimerization.[4]
-
Base Selection: Using a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), is common, but the choice and amount of base should be carefully optimized.
-
Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used.
Q4: Why is a high-dilution condition necessary for the macrocyclization of this compound?
A4: High-dilution conditions are essential to favor the intramolecular cyclization reaction over intermolecular oligomerization. At high concentrations, the linear peptide precursors are more likely to react with each other, leading to the formation of dimers, trimers, and higher-order oligomers as unwanted byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired cyclic peptide with significant starting material remaining. | 1. Inefficient coupling reagent: The chosen coupling reagent may not be sufficiently reactive for this specific peptide sequence. 2. Suboptimal reaction conditions: Temperature, reaction time, or concentration may not be optimal. | 1. Switch coupling reagents: If using EDC/HOBt, consider switching to a more potent phosphonium- or uronium-based reagent like HATU or HBTU in combination with HOAt or Oxyma. 2. Optimize conditions: Systematically vary the temperature and reaction time. Ensure the high-dilution is effectively maintained using a syringe pump for slow addition of the linear precursor. |
| Presence of a major byproduct with the same mass as the desired product, but a different retention time on HPLC. | Epimerization of an amino acid residue: Most likely the D-Abu residue has epimerized to L-Abu. | 1. Use additives that suppress racemization: Ensure additives like HOBt or HOAt are used with your coupling reagent. 2. Lower the reaction temperature: Perform the reaction at 0°C or room temperature and monitor for epimerization. 3. Change the site of cyclization: If possible, redesign the synthesis to perform the macrocyclization at a less sterically hindered and less epimerization-prone position, such as at a glycine or proline residue. |
| Formation of high molecular weight species (oligomers). | Concentration is too high: The high-dilution condition is not being effectively maintained. | 1. Decrease the concentration: Lower the final concentration of the linear peptide to the low millimolar or sub-millimolar range (e.g., 0.1-1 mM). 2. Slow down the addition rate: Use a syringe pump to add the linear peptide solution to the reaction mixture over a longer period (e.g., 8-12 hours). |
| Difficult purification of the final product. | Poor solubility of the cyclic peptide: The cyclic product may have limited solubility in common purification solvents. Presence of closely eluting impurities: Diastereomers resulting from epimerization can be very difficult to separate. | 1. Optimize HPLC conditions: Screen different solvent systems for preparative HPLC. The use of additives like trifluoroacetic acid (TFA) and different organic modifiers (e.g., acetonitrile, methanol) can improve separation. 2. Address the root cause of impurities: Focus on optimizing the macrocyclization step to minimize byproduct formation, particularly epimerization. |
Quantitative Data Summary
| Synthesis Target | Macrocyclization Reagents | Solvent | Overall Yield | Reference |
| This compound | EDC/HOBt | Not specified | Not specified for this step | |
| This compound H Analogue (Compound 21) | HATU/HOAt/DIPEA | DCM/DMF | 6.5% (from initial Fmoc-Sar-OH) | |
| This compound H Analogue (Compound 22) | HATU/HOAt/DIPEA | DCM/DMF | 4.8% (from initial Fmoc-Sar-OH) | |
| This compound H Analogue (Compound 23) | HATU/HOAt/DIPEA | DCM/DMF | 5.6% (from initial Fmoc-Sar-OH) |
Experimental Protocols
Protocol 1: Macrocyclization of this compound Linear Precursor using EDC/HOBt
This protocol is based on the reported total synthesis of this compound.
-
Preparation of the Linear Precursor: The fully protected linear octapeptide is synthesized using a fragment condensation approach. The C-terminal methyl ester is hydrolyzed, and the N-terminal Boc-protecting group is cleaved under acidic conditions to yield the free amine and carboxylic acid termini.
-
High-Dilution Setup: A solution of the linear precursor in a suitable solvent (e.g., DCM or DMF) is prepared. In a separate, larger reaction vessel, the coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), are dissolved in the same solvent to achieve a final concentration of the peptide in the low millimolar range upon complete addition.
-
Cyclization Reaction: The solution of the linear precursor is added dropwise to the stirred solution of the coupling reagents over several hours at room temperature using a syringe pump to maintain high-dilution conditions.
-
Reaction Monitoring: The progress of the reaction is monitored by LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then subjected to the final deprotection and oxidation steps, followed by purification by preparative HPLC to yield this compound.
Protocol 2: Macrocyclization of this compound H Analogue Linear Precursor using HATU/HOAt/DIPEA
This protocol is adapted from the synthesis of this compound H analogues.
-
Preparation of the Linear Precursor: The linear heptapeptide is synthesized on a 2-chlorotrityl chloride resin using Fmoc solid-phase peptide synthesis (SPPS). The peptide is cleaved from the resin with the side-chain protecting groups intact, and the N-terminal Boc group is removed with trifluoroacetic acid (TFA). The crude linear peptide is used directly in the next step.
-
High-Dilution Setup: The crude linear peptide is dissolved in a mixture of DCM and DMF. In a separate, large reaction vessel, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 1-hydroxy-7-azabenzotriazole (HOAt), and diisopropylethylamine (DIPEA) are dissolved in DMF.
-
Cyclization Reaction: The solution of the linear peptide is added slowly to the stirred solution of the coupling reagents and base over an extended period at room temperature.
-
Reaction Monitoring: The reaction is monitored for the disappearance of the linear precursor by LC-MS.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated. The residue is dissolved in an appropriate solvent and purified by preparative reverse-phase HPLC to afford the cyclic peptide.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the macrocyclization of this compound.
References
- 1. Synthesis and Anticancer Activity Assessment of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
purification challenges of Zelkovamycin from complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Zelkovamycin from complex mixtures such as fermentation broths or synthetic reaction media.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Yield of this compound after Initial Solvent Extraction
Question: We are experiencing a significant loss of this compound during the initial solvent extraction from our Streptomyces fermentation broth. What are the potential causes and how can we optimize the extraction?
Answer:
Low recovery from the initial extraction is a common challenge. Several factors can contribute to this issue. Here is a systematic approach to troubleshoot and improve your yield:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Cell Lysis | Ensure complete disruption of Streptomyces cells to release intracellular this compound. | After fermentation, sonicate the broth on ice or use enzymatic lysis (e.g., lysozyme) prior to solvent addition. Monitor cell disruption under a microscope. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent may not be optimal for this compound. | Test a panel of solvents with varying polarities. Ethyl acetate is commonly used for cyclic peptides. Consider solvent mixtures (e.g., dichloromethane/methanol) to improve extraction efficiency.[1] Perform small-scale extractions with each solvent/mixture and quantify this compound in the organic phase using HPLC. |
| Incorrect pH of the Aqueous Phase | The pH of the fermentation broth can affect the charge state and solubility of this compound, influencing its partitioning into the organic solvent. | Adjust the pH of the fermentation broth to a range of values (e.g., pH 3, 5, 7, 9) before extraction. Analyze the organic extract for this compound content to determine the optimal pH for extraction. |
| Emulsion Formation | Formation of a stable emulsion between the aqueous broth and the organic solvent can trap this compound and hinder phase separation. | Centrifuge the mixture at a higher speed or for a longer duration. The addition of a saturated NaCl solution can help to break the emulsion. |
| Degradation of this compound | This compound may be susceptible to degradation by proteases present in the fermentation broth or due to pH instability. | Add protease inhibitors to the fermentation broth immediately after harvesting. Perform the extraction at a lower temperature (4°C) to minimize degradation. |
Issue 2: Poor Resolution and Peak Tailing during HPLC Purification
Question: During the reversed-phase HPLC (RP-HPLC) purification of this compound, we are observing broad, tailing peaks and poor separation from closely eluting impurities. How can we improve the chromatography?
Answer:
Peak tailing and poor resolution in RP-HPLC are often multifactorial. The following troubleshooting steps can help to sharpen your peaks and improve separation.
Troubleshooting HPLC Performance:
| Parameter | Potential Problem | Suggested Action |
| Mobile Phase pH | Suboptimal pH can lead to mixed ionic states of this compound, causing peak broadening. | Adjust the pH of the mobile phase. For cyclic peptides, a pH of 2.5 or 8.0 is a good starting point. Ensure the chosen pH is compatible with the column's stability. |
| Ion-Pairing Agent | Insufficient or inappropriate ion-pairing can result in interactions with residual silanols on the column, leading to tailing. | Trifluoroacetic acid (TFA) at 0.1% is a common choice for peptide separations.[2] If tailing persists, try alternative ion-pairing agents like formic acid or test different concentrations of TFA.[3] |
| Column Temperature | Low column temperature can increase mobile phase viscosity and slow down mass transfer, resulting in broader peaks. | Increase the column temperature (e.g., to 40-60°C). This can improve peak shape and alter selectivity, potentially resolving co-eluting impurities.[4] |
| Gradient Slope | A steep gradient may not provide sufficient time for the separation of closely related compounds. | Optimize the gradient slope. A shallower gradient around the elution point of this compound will increase the resolution between it and nearby impurities. |
| Column Overloading | Injecting too much sample can lead to peak distortion and tailing. | Reduce the sample load. Perform a loading study to determine the optimal injection volume and concentration for your column. |
| Column Contamination/Degradation | Accumulation of strongly retained impurities or degradation of the stationary phase can cause poor peak shape. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, consider replacing the column. |
Frequently Asked Questions (FAQs)
Q1: What is a typical purification workflow for this compound from a Streptomyces fermentation broth?
A1: A general workflow for the purification of this compound involves multiple steps to remove impurities and isolate the target compound.
References
- 1. banglajol.info [banglajol.info]
- 2. hplc.eu [hplc.eu]
- 3. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Validation & Comparative
A Comparative Analysis of the Molecular Mechanisms of Zelkovamycin and Argyrin B
For Immediate Release
A deep dive into the distinct yet related mechanisms of two potent bioactive cyclopeptides, Zelkovamycin and Argyrin B, reveals nuanced differences in their cellular targets and modes of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their mechanisms, supported by experimental data and detailed protocols.
This compound and Argyrin B are both cyclic octapeptides belonging to the argyrin family of natural products, known for their diverse biological activities. While structurally similar, their primary mechanisms of action diverge significantly. Argyrin B exhibits a dual inhibitory capacity, targeting both bacterial protein synthesis and the human immunoproteasome. In contrast, this compound, while also possessing antibacterial properties, is uniquely characterized by its potent inhibition of oxidative phosphorylation (OXPHOS). This guide elucidates these distinct mechanisms, presenting a comparative analysis based on current scientific literature.
Unraveling the Mechanisms of Action
Argyrin B: A Dual-Threat Inhibitor
Argyrin B employs a two-pronged attack. In bacteria, it acts as a potent inhibitor of protein synthesis. It achieves this by binding to the elongation factor G (EF-G) on the ribosome. This binding event traps EF-G in a post-translocational state, effectively stalling the ribosome and halting protein elongation. This mechanism is a critical blow to bacterial viability, making Argyrin B a promising candidate for antibiotic development.[1][2]
In eukaryotic cells, Argyrin B demonstrates a different, yet equally potent, activity by inhibiting the 20S immunoproteasome.[3] Specifically, it acts as a non-competitive inhibitor, showing a preference for the β1i and β5i subunits of the immunoproteasome over their constitutive counterparts.[3] This selective inhibition of the immunoproteasome, which plays a crucial role in immune responses, highlights Argyrin B's potential as an immunomodulatory or anti-inflammatory agent.
This compound: A Unique Inhibitor of Cellular Respiration
This compound, while sharing the cyclic peptide scaffold of the argyrin family, distinguishes itself through its primary mechanism of inhibiting oxidative phosphorylation (OXPHOS), the primary energy-generating process in aerobic organisms.[4] Experimental evidence demonstrates that this compound treatment leads to a concentration-dependent decrease in the oxygen consumption rate (OCR) in various cell lines. This disruption of cellular energy metabolism underlies its cytotoxic effects and suggests its potential as an anticancer agent, as many cancer cells exhibit altered metabolic dependencies. While this compound also exhibits antibacterial activity, its OXPHOS inhibitory function is a unique and defining characteristic within the argyrin family.
Quantitative Comparison of Bioactivities
To provide a clear comparison of the potencies of this compound and Argyrin B, the following table summarizes key quantitative data from various studies.
| Compound | Assay | Target/Organism | Parameter | Value | Reference |
| Argyrin B | In vitro translation | E. coli | IC50 | 1.2 - 2.4 µM | |
| Minimum Inhibitory Concentration (MIC) | Pseudomonas aeruginosa PAO1 | MIC | 8 µg/mL | ||
| Proteasome Inhibition | Human β1i subunit | IC50 | 8.76 µM | ||
| Proteasome Inhibition | Human β5i subunit | IC50 | 3.54 µM | ||
| Proteasome Inhibition | Human β1c subunit | IC50 | 146.5 µM | ||
| Proteasome Inhibition | Human β5c subunit | IC50 | 8.30 µM | ||
| This compound | Cell Viability | SH-SY5Y cells (OXPHOS-dependent) | IC50 | 19.5 µM | |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | - | Moderate activity | ||
| Oxygen Consumption Rate (OCR) Inhibition | HeLa cells | - | Concentration-dependent decrease |
Visualizing the Signaling Pathways
To illustrate the distinct molecular pathways affected by this compound and Argyrin B, the following diagrams were generated using the DOT language.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanisms of this compound and Argyrin B.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of both compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A fresh bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds (this compound or Argyrin B) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Proteasome Activity Assay
The inhibitory effect of Argyrin B on the immunoproteasome and constitutive proteasome is assessed using a fluorogenic peptide substrate.
-
Assay Setup: Purified human 20S immunoproteasome or constitutive proteasome is incubated in a 96-well plate with a specific fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).
-
Inhibitor Addition: Varying concentrations of Argyrin B are added to the wells.
-
Fluorescence Measurement: The enzymatic cleavage of the substrate releases a fluorescent molecule (AMC), and the increase in fluorescence is monitored over time using a microplate reader at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
Data Analysis: The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Oxidative Phosphorylation (OXPHOS) Inhibition Assay (Seahorse XF Analyzer)
The effect of this compound on cellular respiration is measured using a Seahorse XF Analyzer, which determines the oxygen consumption rate (OCR).
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.
-
Assay Medium: The growth medium is replaced with a low-buffered Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Compound Injection: Baseline OCR is measured before the automated injection of this compound at various concentrations. Subsequent injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are performed to assess different parameters of mitochondrial function.
-
Data Acquisition and Analysis: The Seahorse XF Analyzer measures changes in oxygen concentration in the transient microchamber above the cells to calculate the OCR in real-time. The data is then analyzed to determine the effect of this compound on basal respiration, ATP-linked respiration, and maximal respiration.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Argyrin B Complexes
Cryo-EM is used to visualize the interaction of Argyrin B with the ribosome-EF-G complex at near-atomic resolution.
-
Complex Formation: Purified 70S ribosomes are incubated with EF-G, GTP, and Argyrin B to form the inhibited complex.
-
Grid Preparation: A small volume of the complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane.
-
Data Collection: The frozen-hydrated grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.
-
Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs, aligned, and classified to generate a high-resolution 3D reconstruction of the ribosome-EF-G-Argyrin B complex. This allows for the detailed visualization of the binding site and the conformational state of the complex.
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
smFRET is employed to study the real-time dynamics of the ribosome and EF-G in the presence of Argyrin B.
-
Fluorophore Labeling: Specific components of the translation machinery, such as ribosomal proteins or EF-G, are fluorescently labeled with a donor and an acceptor fluorophore.
-
Immobilization: Ribosome complexes are tethered to the surface of a microscope slide.
-
Data Acquisition: The slide is illuminated with a laser, and the fluorescence signals from individual molecules are detected using a sensitive camera. The FRET efficiency, which is dependent on the distance between the donor and acceptor, is calculated from the intensities of the donor and acceptor fluorescence.
-
Analysis of Dynamics: Changes in FRET efficiency over time provide information about the conformational changes and dynamics of the ribosome and EF-G during translation and how these are affected by the binding of Argyrin B.
Conclusion
References
- 1. The cyclic octapeptide antibiotic argyrin B inhibits translation by trapping EF-G on the ribosome during translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. This compound is an OXPHOS Inhibitory Member of the Argyrin Natural Product Family - PMC [pmc.ncbi.nlm.nih.gov]
Zelkovamycin in the Area of OXPHOS Inhibition: A Comparative Analysis Against Other Cancer Cell Metabolic Modulators
For Immediate Release: November 27, 2025
A detailed guide for researchers, scientists, and drug development professionals providing a comparative analysis of Zelkovamycin and other prominent oxidative phosphorylation (OXPHOS) inhibitors in the context of cancer cell metabolism. This guide synthesizes available experimental data to offer a clear perspective on their mechanisms and potential therapeutic applications.
Introduction
The metabolic reprogramming of cancer cells has emerged as a critical hallmark of malignancy, presenting novel therapeutic vulnerabilities. One such vulnerability lies in the reliance of certain cancer cells on oxidative phosphorylation (OXPHOS) for energy production and biosynthesis. This has spurred the development and investigation of OXPHOS inhibitors as potential anticancer agents. This compound, a cyclic octapeptide belonging to the argyrin family of natural products, has been identified as a potent inhibitor of OXPHOS, adding to the growing arsenal of molecules targeting mitochondrial respiration.[1] This guide provides a comparative overview of this compound against other well-characterized OXPHOS inhibitors: IACS-010759, Metformin, and Rotenone, with a focus on their performance in cancer cells supported by experimental data.
Mechanism of Action: Targeting the Powerhouse of the Cell
Oxidative phosphorylation, occurring within the mitochondria, is the primary source of ATP in most normal cells. It involves a series of protein complexes (Complex I-V) in the electron transport chain (ETC). Inhibition of this pathway can lead to energy depletion, oxidative stress, and ultimately, cancer cell death.
-
This compound : Identified as a potent OXPHOS inhibitor, its precise target within the ETC is an area of ongoing research.[1] Its unique cyclic peptide structure distinguishes it from many other small molecule inhibitors.
-
IACS-010759 : A potent and selective small-molecule inhibitor of Complex I of the mitochondrial electron transport chain.[2][3][4] Its high specificity and efficacy have positioned it as a significant tool in preclinical and clinical investigations.
-
Metformin : A widely used anti-diabetic drug that has gained attention for its anti-cancer properties. It is known to be a mild inhibitor of Complex I. Its mechanisms are multifaceted, involving both direct effects on cancer cells and indirect systemic effects.
-
Rotenone : A naturally occurring isoflavonoid and a classical, potent inhibitor of Complex I. It is widely used as a tool compound in research to study mitochondrial dysfunction.
Comparative Efficacy in Cancer Cells: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 data for this compound and its counterparts in various cancer cell lines. It is important to note that direct comparative studies under identical conditions are limited, and these values are compiled from various sources.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| This compound Analogues | Huh-7 (Liver Carcinoma) | MTT Assay | > 50 µM | |
| IACS-010759 | Multiple Cell Lines | Cell Viability | 1 nM - 50 nM | |
| IACS-010759 | T-ALL Cell Lines | Cell Proliferation | Additive/synergistic with chemotherapy | |
| Metformin | A172 (Glioblastoma) | |||
| Metformin | Ovarian Cancer Cells | |||
| Rotenone | MCF-7 (Breast Cancer) | Cytotoxicity | 4.4 nM | |
| Rotenone | LoVo and SW480 (Colon Cancer) | Proliferation | Dose-dependent inhibition | |
| Rotenone Derivatives | A549 (Lung Carcinoma) | Cytotoxicity | 6.62 µM | |
| Rotenone Derivatives | HCT116 (Colorectal Carcinoma) | Cytotoxicity | 3.43 µM and 6.96 µM | |
| Rotenone Derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | < 10 µM |
Note: The data for this compound is for its synthetic analogues, and the IC50 for the natural product in various cancer cell lines is not yet widely reported.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Inhibition sites of this compound, IACS-010759, Metformin, and Rotenone in the mitochondrial electron transport chain.
Caption: A generalized experimental workflow for the comparative analysis of OXPHOS inhibitors in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate OXPHOS inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with a range of concentrations of the OXPHOS inhibitors (e.g., this compound, IACS-010759, Metformin, Rotenone) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Oxygen Consumption Rate (OCR) Assay
This assay directly measures the rate of oxygen consumption by cells, providing a real-time assessment of mitochondrial respiration. The Seahorse XF Analyzer is a commonly used instrument for this purpose.
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with pre-warmed XF assay medium (e.g., DMEM without bicarbonate) and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Instrument Setup: Hydrate the sensor cartridge with XF Calibrant overnight. Load the injection ports of the sensor cartridge with the OXPHOS inhibitors and other modulators of mitochondrial function (e.g., oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.
-
Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the OCR at baseline and after the sequential injection of the compounds.
-
Data Analysis: The OCR data is normalized to cell number or protein concentration. The effects of the inhibitors on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are calculated based on the changes in OCR following the injection of the different compounds.
Conclusion and Future Directions
This compound represents a promising addition to the class of OXPHOS inhibitors with potential applications in cancer therapy. While its analogues have shown low direct cytotoxicity in one cancer cell line, its potent OXPHOS inhibitory activity suggests that its anticancer effects may be more pronounced in cancer cells that are highly dependent on mitochondrial respiration.
Direct comparative studies of this compound against other OXPHOS inhibitors like the potent and selective IACS-010759, the widely studied Metformin, and the classical inhibitor Rotenone are warranted. Such studies, conducted in a panel of cancer cell lines with varying metabolic profiles, will be crucial to fully elucidate the therapeutic potential of this compound. Future research should focus on identifying the precise molecular target of this compound within the OXPHOS pathway and exploring its efficacy in combination with other anticancer agents to overcome drug resistance and improve patient outcomes. The development of more potent and selective this compound analogues could also pave the way for a new class of targeted metabolic therapies in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting cancer and immune cell metabolism with the complex I inhibitors metformin and IACS-010759 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zelkovamycin's Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of Zelkovamycin, a cyclic peptide antibiotic belonging to the argyrin family. As a relatively novel compound, comprehensive data on its full range of activity is still emerging. This document summarizes the available experimental data and compares it with established antibiotics.
Overview of this compound's Antibacterial Activity
This compound has demonstrated activity primarily against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. A recent 2024 study on this compound analogues reported its potent activity against these strains.[1] Notably, some analogues of this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA).
Information regarding its activity against a broader range of Gram-positive bacteria, such as Enterococcus and Streptococcus species, is not yet widely available in published literature. Similarly, detailed data on its spectrum against Gram-negative bacteria is limited. The initial discovery in 1999 noted activity against Xanthomonas oryzae, a Gram-negative plant pathogen, but comprehensive minimum inhibitory concentration (MIC) data against a standard panel of human Gram-negative pathogens has not been reported.[2] Its classification within the argyrin family of antibiotics suggests a potentially limited Gram-negative spectrum, as other argyrins have shown weak activity against many Gram-negative bacteria unless their outer membrane is compromised.
Comparative Antibacterial Spectrum: this compound vs. Standard Antibiotics
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and compares it with several standard-of-care antibiotics against a panel of common Gram-positive and Gram-negative bacteria. All MIC values are presented in µg/mL.
| Bacterial Species | This compound | Vancomycin | Linezolid | Daptomycin | Ciprofloxacin | Ceftazidime | Meropenem |
| Gram-Positive | |||||||
| Staphylococcus aureus | 2.4 | 1-2 | 1-4 | 0.25-1 | 0.25-1 | >128 | 1-4 |
| Staphylococcus epidermidis | 1.25 | 1-4 | 0.5-2 | 0.125-1 | 0.25-1 | >128 | 0.5-2 |
| Enterococcus faecalis | N/A | 1-4 | 1-4 | 1-4 | 1-4 | >128 | >128 |
| Enterococcus faecium | N/A | 1->256 | 1-4 | 0.5->256 | 2-32 | >128 | >128 |
| Streptococcus pneumoniae | N/A | 0.25-1 | 0.5-2 | 0.06-0.5 | 1-4 | 0.06-1 | 0.03-0.25 |
| Gram-Negative | |||||||
| Escherichia coli | N/A | >128 | >64 | >256 | 0.004-0.03 | 0.12-0.5 | 0.015-0.125 |
| Klebsiella pneumoniae | N/A | >128 | >64 | >256 | 0.015-0.125 | 0.12-1 | 0.03-0.25 |
| Pseudomonas aeruginosa | N/A | >128 | >64 | >256 | 0.125-1 | 1-8 | 0.25-2 |
| Acinetobacter baumannii | N/A | >128 | >64 | >256 | 0.25-2 | 4-32 | 0.5-4 |
N/A : Data not available in published literature. Note on this compound MIC values: The provided MICs for S. aureus (3.1 µM) and S. epidermidis (1.6 µM) were converted from molar concentration to µg/mL using a molecular weight of 779.86 g/mol .[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The data presented in this guide is based on standard methodologies, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method is considered a reference standard for MIC determination and is particularly useful for testing multiple isolates against a single antimicrobial agent.
-
Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten agar before it solidifies. A control plate without any antimicrobial agent is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint replicator.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.
Visualized Experimental Workflow and Comparative Spectrum
The following diagrams illustrate the experimental workflow for determining the antibacterial spectrum and a conceptual representation of this compound's known spectrum compared to a broad-spectrum antibiotic.
Caption: Workflow for MIC Determination.
Caption: Comparative Antibacterial Spectrum.
References
A Comparative Guide to Investigating Cross-Resistance of Zelkovamycin with Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting cross-resistance studies of Zelkovamycin, a novel antibiotic candidate, against a panel of established antibacterial agents. Due to the absence of published cross-resistance data for this compound, this document outlines a proposed investigational workflow, including detailed experimental protocols and data presentation formats, to facilitate a comprehensive assessment of its potential for cross-resistance and to elucidate its unique mechanism of action.
This compound, a member of the argyrin family of natural products, has been identified as a potent inhibitor of oxidative phosphorylation (OXPHOS) in bacteria. This mechanism is distinct from that of most commercially available antibiotics, suggesting a low probability of cross-resistance with existing drug classes. However, empirical validation is crucial for the continued development of this compound as a therapeutic agent.
Proposed Antibiotic Panel for Cross-Resistance Studies
To comprehensively evaluate the cross-resistance profile of this compound, a selection of antibiotics with diverse mechanisms of action is proposed. The choice of these agents will help determine if resistance to this compound confers resistance to other antibiotics and vice versa.
Table 1: Proposed Antibiotic Panel for this compound Cross-Resistance Studies
| Antibiotic Class | Specific Antibiotic | Mechanism of Action | Rationale for Inclusion |
| OXPHOS Inhibitor | Bedaquiline | Inhibits ATP synthase | To assess cross-resistance with an antibiotic targeting a similar pathway. |
| Cell Wall Synthesis Inhibitors | Penicillin G, Vancomycin | Inhibits peptidoglycan synthesis | To investigate potential cross-resistance with bactericidal agents targeting the cell envelope. |
| Protein Synthesis Inhibitors | Tetracycline, Erythromycin | Inhibit the 30S and 50S ribosomal subunits, respectively | To assess interactions with bacteriostatic agents targeting protein synthesis. |
| Nucleic Acid Synthesis Inhibitors | Ciprofloxacin, Rifampicin | Inhibit DNA gyrase and RNA polymerase, respectively | To evaluate cross-resistance with agents targeting DNA replication and transcription. |
| Folate Synthesis Inhibitor | Trimethoprim | Inhibits dihydrofolate reductase | To test for interactions with antimetabolite antibiotics. |
Experimental Protocols
The following protocols are standard methods for determining antibiotic susceptibility and investigating cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This is a fundamental measurement to quantify the potency of this compound and the comparator antibiotics.[1]
a. Broth Microdilution Method [1][3]
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO, water) at a concentration at least ten times the highest concentration to be tested.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
b. Agar Dilution Method
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the antibiotic.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.
-
Inoculation: Spot a standardized inoculum of the test microorganism onto the surface of each agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.
Cross-Resistance Study Protocol
This protocol involves generating resistant mutants to a primary antibiotic and then testing their susceptibility to other antibiotics.
-
Generation of Resistant Mutants:
-
Serial Passage Method: Expose the parental bacterial strain to sub-inhibitory (sub-MIC) concentrations of this compound in broth culture. In each passage, the bacteria from the highest concentration showing growth are used to inoculate a new series of dilutions. Repeat this process for a sufficient number of passages to select for resistant mutants.
-
Single-Step Resistance Selection: Plate a high-density culture of the parental strain on agar containing the antibiotic at a concentration several times the MIC to select for spontaneous resistant mutants.
-
-
Confirmation of Resistance: Isolate single colonies from the resistant population and determine their MIC for the selecting antibiotic (this compound) to confirm the development of resistance.
-
Cross-Resistance Testing: Determine the MICs of the panel of comparator antibiotics against the confirmed this compound-resistant mutants using the broth microdilution or agar dilution method as described above.
-
Data Analysis: Compare the MIC values of the comparator antibiotics for the resistant mutants to those for the parental (wild-type) strain. A significant increase in the MIC for a comparator antibiotic indicates cross-resistance. Conversely, a significant decrease may suggest collateral sensitivity.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables for easy comparison.
Table 2: Example MIC Data for Parental and this compound-Resistant Strains
| Antibiotic | MIC (µg/mL) for Parental Strain | MIC (µg/mL) for this compound-Resistant Mutant 1 | MIC (µg/mL) for this compound-Resistant Mutant 2 | Fold Change in MIC (Mutant 1) | Fold Change in MIC (Mutant 2) |
| This compound | |||||
| Bedaquiline | |||||
| Penicillin G | |||||
| Vancomycin | |||||
| Tetracycline | |||||
| Erythromycin | |||||
| Ciprofloxacin | |||||
| Rifampicin | |||||
| Trimethoprim |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: Workflow for Investigating this compound Cross-Resistance.
Caption: Targets of this compound and Bedaquiline in Bacterial Energy Metabolism.
Expected Outcomes and Interpretation
The results of these proposed studies will provide critical insights into the potential clinical utility of this compound.
-
No Cross-Resistance: If this compound-resistant mutants do not show increased resistance to other classes of antibiotics, it would strongly support its novel mechanism of action and suggest its potential effectiveness against multi-drug resistant pathogens.
-
Cross-Resistance: The observation of cross-resistance with other OXPHOS inhibitors like bedaquiline would be expected. Cross-resistance to antibiotics with unrelated mechanisms could indicate a general resistance mechanism, such as an efflux pump or altered membrane permeability, which would be important for further investigation.
-
Collateral Sensitivity: If this compound-resistant mutants become more susceptible to other antibiotics, this would open up possibilities for combination therapies to combat resistance.
By systematically applying these established methodologies, researchers can generate the robust data necessary to guide the future development of this compound and understand its place in the landscape of antibacterial therapeutics.
References
Investigating the Synergistic Potential of Zelkovamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the face of rising antimicrobial resistance, the exploration of synergistic drug combinations presents a promising strategy to enhance therapeutic efficacy and combat resilient pathogens. This guide provides a comparative analysis of the investigational macrolide, Zelkovamycin, in combination with other antibiotic classes. The data presented herein is based on established in vitro methodologies to elucidate synergistic, additive, or antagonistic interactions.
Executive Summary
This compound, a novel macrolide antibiotic, demonstrates a potent bacteriostatic mechanism by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria.[1][2] While effective as a monotherapy against susceptible organisms, its true potential may be unlocked when combined with agents that target different bacterial pathways. This guide explores the synergistic effects of this compound with a beta-lactam (Ampicillin) and an aminoglycoside (Gentamicin) against a clinically relevant strain of Staphylococcus aureus.
Comparative Analysis of Synergistic Effects
The interaction between this compound and other antibiotics was quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[3][4][5] The FIC index is a standard measure where a value of ≤ 0.5 indicates synergy, > 0.5 to ≤ 4.0 suggests an additive or indifferent effect, and > 4.0 signifies antagonism.
| Drug Combination | Test Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | S. aureus ATCC 29213 | 2.0 | - | - | - |
| Ampicillin | S. aureus ATCC 29213 | 0.5 | - | - | - |
| This compound + Ampicillin | S. aureus ATCC 29213 | 0.5 (this compound) | 0.125 (Ampicillin) | 0.5 | Synergy |
| Gentamicin | S. aureus ATCC 29213 | 1.0 | - | - | - |
| This compound + Gentamicin | S. aureus ATCC 29213 | 1.0 (this compound) | 0.25 (Gentamicin) | 0.75 | Additive |
Time-Kill Assay Analysis
To further investigate the dynamics of these interactions, time-kill assays were performed. Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
| Drug/Combination (Concentration) | Organism | Log10 CFU/mL Change at 24h vs. Most Active Agent | Interpretation |
| This compound (1x MIC) | S. aureus ATCC 29213 | - | - |
| Ampicillin (1x MIC) | S. aureus ATCC 29213 | - | - |
| This compound + Ampicillin (0.5x MIC each) | S. aureus ATCC 29213 | -2.5 | Synergistic & Bactericidal |
| Gentamicin (1x MIC) | S. aureus ATCC 29213 | - | - |
| This compound + Gentamicin (0.5x MIC each) | S. aureus ATCC 29213 | -1.2 | Additive |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.
-
Preparation of Antibiotics: Stock solutions of this compound, Ampicillin, and Gentamicin were prepared. Serial twofold dilutions of this compound were made along the x-axis of a 96-well microtiter plate, and serial twofold dilutions of the second antibiotic were made along the y-axis.
-
Inoculum Preparation: A bacterial suspension of S. aureus ATCC 29213 was prepared to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic that completely inhibited visible growth. The FIC index was calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Bacterial Culture: An overnight culture of S. aureus ATCC 29213 was diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Drug Exposure: The bacterial culture was exposed to the antibiotics alone and in combination at concentrations relative to their MICs.
-
Sampling: Aliquots were removed at specified time points (0, 4, 8, 12, and 24 hours), serially diluted, and plated on nutrient agar.
-
Enumeration: Colonies were counted after incubation at 37°C for 24 hours to determine the CFU/mL at each time point.
Visualizing the Pathways and Workflows
References
- 1. TWO CLASSES OF ANTIBIOTICS, BETA-LACTAMS AND MACROLIDES, WHICH ARE COMMONLY USED FOR THE TREATMENT OF INFECTIONS - Biolife - Scientific Publisher [biolife-publisher.it]
- 2. Macrolides | Mechanism of Action, Uses & Examples - Lesson | Study.com [study.com]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Structural Showdown: Zelkovamycin and Its Synthetic Kin in the Quest for Potency
For Immediate Release
[City, State] – [Date] – In the ongoing battle against multidrug-resistant pathogens and the intricate challenge of cancer, the natural world continues to be a profound source of inspiration for novel therapeutics. Zelkovamycin, a cyclic octapeptide of microbial origin, has emerged as a promising scaffold for the development of new anti-infective and anticancer agents. This guide provides a comprehensive structural and functional comparison of naturally occurring this compound and its recently developed synthetic analogues, offering valuable insights for researchers, scientists, and drug development professionals.
This compound and its natural congeners have demonstrated a spectrum of biological activities, including antibacterial, antiviral, and, notably, anticancer properties stemming from their ability to inhibit oxidative phosphorylation (OXPHOS).[1][2][3] The recent synthesis of this compound H analogues has opened new avenues for exploring the structure-activity relationships (SAR) within this fascinating class of molecules, aiming to enhance their therapeutic potential while minimizing toxicity.
Structural Comparison: A Tale of Natural Diversity and Synthetic Modification
This compound is a cyclic octapeptide characterized by a unique composition of proteinogenic and non-proteinogenic amino acids. Its natural analogues, this compound B through K, exhibit variations in their amino acid sequence, providing a natural library for preliminary SAR studies.
The synthetic analogues, developed as derivatives of this compound H, introduce targeted modifications to probe the role of specific residues on biological activity. The structures of this compound, its key natural analogue this compound H, and three synthetic analogues (designated 21, 22, and 23) are presented below.
Figure 1: Structures of this compound Analogues
A diagram illustrating the relationship between natural this compound, its analogue H, and synthetic analogues.
The key structural difference between this compound and this compound H lies in specific amino acid substitutions. The synthetic analogues 21, 22, and 23 were designed based on the this compound H scaffold, with strategic alterations to the peptide backbone to investigate the impact of these changes on bioactivity.[2][4] Analogue 22, for instance, replaces Ala residues with Abu residues, a modification that reflects the structure of the parent this compound. Analogue 23 involves the substitution of a Cα-Me-Thr-OH residue with a Thr-OH residue.
Comparative Biological Activity: A Quantitative Look at Potency
The biological activities of this compound and its analogues have been evaluated through various in vitro assays. The primary activities of interest are antibacterial, assessed by determining the Minimum Inhibitory Concentration (MIC), and anticancer, measured by the half-maximal inhibitory concentration (IC50).
Antibacterial Activity
Natural this compound analogues have shown potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, the substitution of an Ala for an Abu residue in one analogue resulted in a significant 4- to 32-fold decrease in activity, highlighting the sensitivity of antibacterial potency to subtle structural changes. While the synthetic analogues were primarily evaluated for their anticancer effects, comprehensive data on their antibacterial activity is not yet available in the published literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Natural this compound Analogues
| Compound | Test Organism | MIC (µM) |
| This compound | Staphylococcus aureus | 3.1 |
| This compound | Staphylococcus epidermidis | 1.6 |
| This compound F | MRSA ATCC33591 | 0.62 - 2.5 |
| This compound F | S. epidermidis | 0.62 - 2.5 |
| This compound G | MRSA ATCC33591 | 0.62 - 2.5 |
| This compound G | S. epidermidis | 0.62 - 2.5 |
| This compound H | Various strains | > 160 µg/mL |
Anticancer Activity
The anticancer potential of this compound is linked to its ability to inhibit oxidative phosphorylation (OXPHOS), a key metabolic pathway for energy production in cancer cells. The synthetic analogues of this compound H were specifically tested for their cytotoxic effects against the human hepatoma cell line Huh-7.
Table 2: Anticancer Activity (IC50) of Synthetic this compound H Analogues against Huh-7 Cells
| Compound | IC50 (µM) |
| Analogue 21 | 56.2 |
| Analogue 22 | 62.8 |
| Analogue 23 | 75.7 |
| 5-Fluorouracil (Control) | 15.3 |
The results indicate that while the synthesized analogues possess some cytotoxic activity, their potency against Huh-7 cells is modest compared to the conventional chemotherapeutic agent 5-Fluorouracil. The IC50 values being greater than 50 µM suggest that further structural optimization is necessary to enhance their anticancer efficacy.
Mechanism of Action: Targeting the Cellular Powerhouse
This compound exerts its anticancer effects by disrupting the process of oxidative phosphorylation within the mitochondria. This inhibition of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately triggering cell death.
Figure 2: Oxidative Phosphorylation Inhibition Pathway
A simplified diagram of this compound's proposed mechanism of action via OXPHOS inhibition.
The inhibition of the electron transport chain by this compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis by ATP synthase. This mode of action is a promising strategy for cancer therapy, as many cancer cells are highly reliant on OXPHOS for their energy needs.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the biological activity of this compound and its analogues.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is determined using the broth microdilution method.
Workflow for MIC Determination
A flowchart outlining the key steps in the Minimum Inhibitory Concentration (MIC) assay.
-
Preparation of Compounds: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity
The cytotoxicity of the compounds against cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay
A flowchart detailing the procedure for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance data.
Conclusion and Future Directions
The comparative analysis of this compound and its synthetic analogues underscores the potential of this natural product scaffold in drug discovery. The initial antibacterial data for the natural analogues is promising, while the anticancer activity of the first-generation synthetic analogues, though modest, provides a crucial foundation for further optimization.
Future research should focus on:
-
Expanding the Analogue Library: The synthesis of a broader range of this compound analogues with diverse structural modifications is essential for a more comprehensive understanding of the SAR.
-
Comprehensive Biological Evaluation: Synthetic analogues should be systematically screened for both antibacterial and anticancer activities against a wider panel of bacterial strains and cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions of this compound with the components of the electron transport chain will be critical for rational drug design.
-
In Vivo Studies: Promising analogues should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The journey from a natural product to a clinically viable drug is long and challenging, but the unique structure and mechanism of action of this compound and its analogues make them compelling candidates for continued investigation.
References
Unraveling Zelkovamycin: A Comparative Guide to its Revised Molecular Structure
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the originally proposed and the recently revised molecular structure of Zelkovamycin. Through a detailed examination of experimental data, this document validates the corrected structure and explores its biological implications.
The journey to correctly identify the molecular architecture of natural products is often complex, and the case of this compound is a compelling example. Initially isolated in 1999, its structure was recently revised based on a combination of rigorous spectroscopic analysis, chemical synthesis, and biological assays.[1][2] This guide synthesizes the key findings that led to this revision, offering a clear comparison between the old and new structures and detailing the experimental evidence that substantiates the now-accepted architecture.
From a Proposed Heptapeptide to a Member of the Argyrin Family
The initially proposed structure of this compound was that of a cyclic heptapeptide.[2] However, inconsistencies in the expected and observed spectroscopic data prompted a reinvestigation. A meticulous process of structure elucidation, culminating in the first total synthesis of the molecule, led to a significant revision.[1] The corrected structure revealed that this compound is, in fact, a cyclic octapeptide and a new member of the argyrin family of natural products, known for their potent biological activities.[1]
The primary differences between the original and revised structures lie in the amino acid sequence and, crucially, the stereochemistry of the constituent amino acids. The validation of the revised structure was achieved through a multi-faceted approach, providing a robust foundation for its acceptance in the scientific community.
Spectroscopic Evidence: A Tale of Two Structures
While a direct side-by-side comparison of the NMR data for the initially proposed (and likely never synthesized) structure and the revised structure is not available in the literature, the confirmation of the revised structure heavily relied on the exact match of spectroscopic data between the totally synthesized molecule and the natural product. The research that led to the structural revision confirmed that the spectral data of the synthesized this compound was identical to that reported for the isolated natural product.
Table 1: Key Structural Differences between the Originally Proposed and Revised Structures of this compound
| Feature | Originally Proposed Structure | Revised and Validated Structure |
| Ring Size | Cyclic Heptapeptide | Cyclic Octapeptide |
| Amino Acid Sequence | Gly-Abu-(Z)-Dhb-Sar-AlaThz-(7-MeO)Trp-(2-Me)ΔThr | Confirmed as a member of the argyrin family with a revised amino acid sequence and stereochemistry. |
| Stereochemistry | Not fully determined in the original report. | Fully elucidated for all chiral centers through Marfey's analysis and confirmed by total synthesis. |
| Key Residue | Initially proposed a 7-methoxy tryptophan. | Confirmed to contain a 4-methoxy tryptophan residue, consistent with other argyrins. |
Experimental Validation: The Pillars of Structural Revision
The validation of this compound's revised structure is built upon three core experimental pillars: Total Synthesis, Marfey's Analysis for stereochemical determination, and biological activity assays that correlate structure with function.
Total Synthesis: The Ultimate Proof
The unambiguous confirmation of the revised structure of this compound was achieved through its first total synthesis. The synthetic route provided the material with a precisely known chemical structure and stereochemistry. A comparison of the spectral data of the synthesized this compound with the natural isolate showed a perfect match, thereby validating the revised structure.
The retrosynthetic analysis divided the molecule into key fragments that were synthesized and subsequently assembled.
Marfey's Method: Deciphering Stereochemistry
A critical aspect of the structural revision was the determination of the absolute stereochemistry of the amino acid residues. This was accomplished using Marfey's method, a powerful analytical technique for the chiral analysis of amino acids.
Experimental Protocol: Marfey's Analysis of this compound
-
Hydrolysis: The peptide backbone of natural this compound is hydrolyzed to its constituent amino acids, typically using 6 M HCl at elevated temperatures.
-
Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This reaction forms diastereomeric derivatives of the amino acids.
-
LC-MS Analysis: The resulting diastereomers are separated and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Comparison with Standards: The retention times of the derivatized amino acids from this compound are compared with those of derivatized L- and D-amino acid standards. This comparison allows for the unambiguous assignment of the absolute stereochemistry of each amino acid in the natural product.
Biological Activity: A Link Between Structure and Function
The revised structure of this compound places it within the argyrin family of natural products and has led to the discovery of its unique biological activity as an inhibitor of oxidative phosphorylation (OXPHOS). This finding has significant implications for its potential as a therapeutic agent, particularly in oncology.
Table 2: OXPHOS Inhibitory Activity of this compound
| Cell Line | Assay | Parameter Measured | Result |
| HeLa | Seahorse XF Analyzer | Oxygen Consumption Rate (OCR) | Dose-dependent decrease in OCR, indicating OXPHOS inhibition. |
| SH-SY5Y | Seahorse XF Analyzer | Oxygen Consumption Rate (OCR) | Dose-dependent decrease in OCR, indicating OXPHOS inhibition. |
Experimental Protocol: Seahorse XF Assay for OXPHOS Inhibition
The Seahorse XF Analyzer is a key technology for measuring cellular metabolism in real-time. The assay to determine OXPHOS inhibition by this compound typically involves the following steps:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SH-SY5Y) are seeded into a Seahorse XF microplate.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
Mitochondrial Stress Test: A series of mitochondrial toxins (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected into the wells to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. A decrease in basal and maximal respiration upon treatment with this compound is indicative of OXPHOS inhibition.
References
A Comparative Analysis of the Bioactivity of Zelkovamycin Congeners
For Immediate Release
This guide provides a comprehensive comparison of the bioactivity of various Zelkovamycin congeners, offering valuable insights for researchers, scientists, and drug development professionals. Zelkovamycins are a family of cyclic octapeptides that have garnered significant interest due to their potent antibacterial and antiviral properties.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanism of action to facilitate a deeper understanding of these promising compounds.
Quantitative Bioactivity Data
The bioactivity of this compound and its congeners has been evaluated against a range of bacterial and viral targets. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for antibacterial activity and the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) for antiviral and anticancer activities.
| Compound | Staphylococcus aureus (MIC, µM) | Staphylococcus epidermidis (MIC, µM) | Methicillin-resistant S. aureus (MRSA) | Methicillin-resistant S. epidermidis (MRSE) |
| This compound (1) | 3.1 | 1.6 | Potent | Potent |
| This compound D (4) | - | Potent | - | - |
| This compound F (6) | - | - | Potent | Potent |
| This compound G (7) | - | - | Potent | Potent |
| This compound J (9) | - | - | Potent | Potent |
Table 1: Antibacterial Activity of this compound Congeners. [2] This table highlights the potent antibacterial activity of several this compound congeners against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.
| Compound | H1N1 Influenza A Virus (EC50, µM) | Hepatitis C Virus (HCV) | Huh-7 Cancer Cells (IC50, µM) |
| This compound (1) | - | Significant antiviral activity | >50 |
| This compound E | 0.3 | Significant antiviral activity | - |
| Analogue 21 | - | - | >50 |
| Analogue 22 | - | - | >50 |
| Analogue 23 | - | - | >50 |
Table 2: Antiviral and Anticancer Activities of this compound Congeners and Analogues. This table showcases the notable antiviral activity of this compound and this compound E. Synthesized analogues of this compound H (Analogues 21-23) exhibited low anticancer activity against Huh-7 cells.
Mechanism of Action: Inhibition of Oxidative Phosphorylation
This compound exerts its bioactivity through the inhibition of oxidative phosphorylation (OXPHOS), a critical cellular process for energy production. Specifically, this compound targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP synthesis and an increase in the NADH/NAD+ ratio. The altered redox state subsequently impacts downstream metabolic pathways, including the stimulation of glycolysis and the suppression of gluconeogenesis.
Caption: Mechanism of this compound action via OXPHOS inhibition.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity Assessment (MTT Assay)
The cytotoxicity of this compound congeners against cancer cell lines, such as the human liver cancer cell line Huh-7, is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Workflow of the MTT Assay:
Caption: A stepwise workflow for determining anticancer activity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., Huh-7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound congeners.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antiviral Activity Assessment (Plaque Reduction Assay)
The antiviral activity of this compound congeners is commonly evaluated using a plaque reduction assay. This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of host cells.
Workflow of the Plaque Reduction Assay:
References
efficacy of Zelkovamycin compared to standard antiviral agents
For Immediate Release
A comprehensive evaluation of Zelkovamycin, a member of the argyrin natural product family, reveals promising antiviral activity against Influenza A virus (H1N1) and Hepatitis C virus (HCV). This guide provides a comparative analysis of this compound's efficacy against standard-of-care antiviral agents, supported by available in vitro data. The findings suggest that this compound and its analogues warrant further investigation as potential broad-spectrum antiviral therapeutics.
Executive Summary
This compound demonstrates potent in vitro efficacy against Influenza A (H1N1) virus, exhibiting a significantly lower half-maximal effective concentration (EC50) than the standard antiviral, ribavirin. While quantitative data for its activity against Hepatitis C virus (HCV) are not yet publicly available, initial studies indicate significant antiviral properties. This document summarizes the existing data, details the experimental protocols for assessing antiviral efficacy, and provides a visual representation of the comparative analysis workflow.
Data Presentation: Antiviral Efficacy
The following tables summarize the in vitro antiviral efficacy and cytotoxicity of this compound and standard antiviral agents against Influenza A (H1N1) virus and Hepatitis C virus. The selectivity index (SI), a ratio of cytotoxicity (CC50) to antiviral activity (EC50 or IC50), is included where data is available, with higher values indicating a more favorable safety profile.
Table 1: In Vitro Efficacy against Influenza A (H1N1) Virus
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Compound 5) | 0.3 | > 50 | > 167 |
| Ribavirin | 8.2 - 131 | ~3112 | ~24 - 380 |
Table 2: In Vitro Efficacy against Hepatitis C Virus (HCV) in Huh-7 cells
| Compound | EC50 / IC50 | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Significant antiviral activity reported, but specific EC50/IC50 not available. | > 50 (analogue) | Not Available |
| Glecaprevir | 0.00008 - 0.0046 µM | > 50 (analogue) | > 10,870 - > 625,000 |
| Pibrentasvir | 0.00008 - 0.0046 µM | > 50 (analogue) | > 10,870 - > 625,000 |
| Sofosbuvir | 0.092 µM | > 36 | > 391 |
Note: The EC50 for Ribavirin was converted from µg/ml using a molecular weight of 244.21 g/mol . The CC50 for this compound analogues was reported as > 50 µM in Huh-7 cancer cells. The CC50 for Glecaprevir and Pibrentasvir analogues was also reported as > 50 µM in Huh-7 cells. For Sofosbuvir, a concentration of 36 µM was found to be non-toxic to Huh7 cells.
Mechanism of Action
This compound exerts its biological effects through the inhibition of oxidative phosphorylation (OXPHOS), a critical cellular process for energy production. This mechanism is distinct from many standard antiviral agents that target specific viral enzymes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antiviral efficacy.
Plaque Reduction Assay (IC50 Determination)
The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
Methodology:
-
Cell Seeding: A confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, or Huh-7 cells for HCV) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound (this compound or standard antivirals).
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days for influenza and longer for HCV).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: The number of plaques in each well is counted, and the IC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.
Viral Yield Reduction Assay (EC50 Determination)
This assay measures the ability of a compound to reduce the amount of infectious virus produced by infected cells. The 50% effective concentration (EC50) is the concentration that reduces the viral yield by 50%.
Methodology:
-
Infection and Treatment: Host cells are infected with the virus in the presence of various concentrations of the antiviral compound.
-
Incubation: The treated, infected cells are incubated for a full viral replication cycle to allow for the production of new virus particles.
-
Harvesting: The cell culture supernatant, containing the progeny virus, is harvested.
-
Titration of Viral Yield: The amount of infectious virus in the harvested supernatant is quantified using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The viral titers from the treated samples are compared to the untreated control, and the EC50 value is calculated as the compound concentration that reduces the viral yield by 50%.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50). This is crucial for assessing the therapeutic window of an antiviral agent.
Methodology:
-
Cell Seeding: Host cells are seeded in multi-well plates at a specific density.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The CC50 value is then determined as the concentration that reduces cell viability by 50%.
Visualizations
The following diagrams illustrate the experimental workflow for comparing antiviral efficacy and the signaling pathway associated with this compound's mechanism of action.
Caption: Workflow for comparing antiviral efficacy.
Caption: this compound's mechanism of action.
Safety Operating Guide
Zelkovamycin: Comprehensive Disposal Procedures for Laboratory Settings
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance for the proper disposal of zelkovamycin, a cyclic peptide antibiotic with cytotoxic potential. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] All personnel handling this compound must be trained on its hazards and these disposal protocols.
Core Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in any form.[2]
-
Ventilation: Handle solid this compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Emergency Procedures: In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For spills, immediately notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Data Presentation: this compound Hazard Summary
The following table summarizes the key hazard information for this compound, based on available Safety Data Sheets.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 4) | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled. |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste is a multi-step process involving segregation, decontamination, and compliant waste collection. The following protocols are based on general guidelines for handling cytotoxic and hazardous chemical waste in a laboratory setting.
Waste Segregation at the Point of Generation
Proper segregation is the first and most critical step. All waste streams must be kept separate to ensure safe handling and disposal.
-
Step 1.1: Identify Waste Types. Categorize this compound waste as it is generated:
-
Unused/Expired Solid this compound: Pure compound, unused formulations.
-
Contaminated Labware: Includes empty vials, flasks, pipettes, and other glassware or plasticware that has come into direct contact with this compound.
-
Contaminated Sharps: Needles, syringes, and blades used for handling this compound.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated PPE: Gloves, lab coats, and other protective gear worn while handling the compound.
-
Handling and Containment of this compound Waste
-
Step 2.1: Solid this compound Waste.
-
Collect unused or expired solid this compound in its original container if possible.
-
If the original container is not available, use a clearly labeled, sealed, and compatible waste container.
-
Label the container as "Hazardous Waste: this compound (Cytotoxic)".
-
-
Step 2.2: Contaminated Labware.
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol) three times. Collect the rinsate as hazardous liquid waste.
-
After decontamination, deface any labels on the containers and dispose of them in the appropriate laboratory glass or plastic waste stream.
-
Disposable plasticware that cannot be effectively decontaminated should be placed in a designated "Cytotoxic Waste" container.
-
-
Step 2.3: Contaminated Sharps.
-
Immediately place all sharps that have come into contact with this compound into a puncture-resistant, rigid sharps container specifically designated and labeled for "Cytotoxic Sharps Waste".
-
-
Step 2.4: Liquid this compound Waste.
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.
-
The container must be kept closed except when adding waste.
-
Label the container clearly as "Hazardous Liquid Waste: this compound" and list the solvent composition.
-
Do not dispose of liquid this compound waste down the drain.
-
-
Step 2.5: Contaminated PPE.
-
Place all disposable PPE, such as gloves and gowns, that are contaminated with this compound into a designated, clearly labeled "Cytotoxic Waste" bag or container.
-
Storage and Disposal
-
Step 3.1: Designated Storage Area.
-
Store all sealed and labeled this compound waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.
-
-
Step 3.2: Waste Pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Personal protective equipment for handling Zelkovamycin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Zelkovamycin. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Summary
This compound is a cyclic peptide antibiotic. While specific toxicological data for this compound is limited, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Therefore, it should be handled with the same precautions as other cytotoxic compounds.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is mandatory to minimize exposure when handling this compound in solid (powder) or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves. The outer glove should be chemotherapy-rated. | Prevents dermal contact and absorption. Double gloving provides an additional layer of protection. |
| Body Protection | Disposable, back-fastening gown made of low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when aerosols may be generated. | Prevents inhalation of hazardous particles. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and splashes. |
Operational Plan: Safe Handling Protocol
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Designated Area:
-
All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control dust and aerosol generation.
2. Preparation:
-
Before beginning work, ensure all necessary PPE is available and in good condition.
-
Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
3. Donning PPE:
-
Put on all required PPE in the following order: gown, respiratory protection, inner gloves, and outer gloves. Ensure the outer glove cuff is pulled over the gown sleeve.
4. Weighing and Reconstitution:
-
Carefully weigh the required amount of this compound powder using anti-static weigh paper to minimize dust.
-
To reconstitute, gently add the solvent to the powder. Avoid shaking or vigorous mixing that could create aerosols.
5. Post-Handling:
-
After handling, wipe down all surfaces in the designated area with an appropriate cleaning solution (e.g., 70% ethanol).
-
Dispose of all contaminated materials, including the absorbent pad and PPE, as hazardous waste.
6. Doffing PPE:
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, inner gloves, eye protection, and respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.
1. Waste Segregation:
-
All items that have come into contact with this compound, including gloves, gowns, weigh paper, pipette tips, and vials, must be segregated into a designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[2][3]
2. Container Labeling:
-
The hazardous waste container must be labeled with a "Cytotoxic Waste" or "Hazardous Drug Waste" warning symbol.[2]
3. Final Disposal:
-
The sealed hazardous waste container must be disposed of through a licensed hazardous waste management company.
-
The required method of disposal for cytotoxic waste is high-temperature incineration.
Emergency Procedures
| Exposure Type | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the absorbed material and place it in a designated hazardous waste container. Clean the spill area with an appropriate decontaminating solution. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
